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  • Product: 5-Azaspiro[3.4]octan-7-ol hydrochloride
  • CAS: 2247102-02-7

Core Science & Biosynthesis

Foundational

Spirocyclic amine building blocks for medicinal chemistry

Title: Technical Deep Dive: Spirocyclic Amine Building Blocks in Medicinal Chemistry Subtitle: Engineering 3D Complexity for Enhanced Physicochemical Properties and Target Selectivity Executive Summary: The 3D Imperative...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Deep Dive: Spirocyclic Amine Building Blocks in Medicinal Chemistry Subtitle: Engineering 3D Complexity for Enhanced Physicochemical Properties and Target Selectivity

Executive Summary: The 3D Imperative

In modern drug discovery, the "Escape from Flatland" is not merely a trend but a necessity. Traditional medicinal chemistry has heavily relied on planar, aromatic-rich scaffolds, often leading to poor solubility, high lipophilicity, and suboptimal metabolic stability.[1][2] Spirocyclic amines—structures where two rings share a single quaternary carbon atom—offer a geometric solution. By introducing inherent three-dimensionality (high Fsp³ fraction), these building blocks allow medicinal chemists to modulate physicochemical properties without sacrificing potency.[1][2]

This guide provides a technical analysis of spirocyclic amine building blocks, focusing on their structural advantages, synthetic accessibility, and application in FDA-approved therapeutics.[1]

Structural & Physicochemical Advantages

The incorporation of spirocyclic amines serves three primary functions in lead optimization:

  • Vectorial Analysis & Target Engagement: Unlike planar rings (e.g., phenyl, pyridine) that project substituents in 120° or 180° vectors, spirocycles utilize the tetrahedral geometry of the spiro-carbon. This allows for "exit vectors" that can access novel binding pockets or induce specific conformational locks.

  • Metabolic Stability: The quaternary carbon in spirocycles blocks metabolic "soft spots." For instance, replacing a piperidine with a 2-azaspiro[3.3]heptane often eliminates oxidative metabolism at the α-carbon.[1][2]

  • Lipophilicity Modulation: Spirocycles generally lower LogD compared to their aromatic counterparts while maintaining rigid structural integrity, thereby improving aqueous solubility and permeability.

Table 1: Bioisosteric Replacements using Spirocycles
Traditional ScaffoldSpirocyclic BioisostereKey Advantage
Piperidine 2-Azaspiro[3.3]heptane Reduced lipophilicity; removal of metabolic hotspot at C2/C6.[1][2]
Morpholine 2-Oxa-6-azaspiro[3.3]heptane Lower LogP; enhanced solubility; distinct exit vectors.[1][2]
Piperazine 2,6-Diazaspiro[3.3]heptane Rigidification of the N-N distance; improved selectivity.[1][2]
Cyclohexane Spiro[3.3]heptane Reduced molecular volume; altered ring pucker.[2]
Pyrrolidine 2-Azaspiro[3.4]octane Exploration of larger chemical space; conformational restriction.[1][2]

Synthetic Methodologies: The "How-To"

Accessing these strained ring systems requires specialized synthetic strategies. The most common approaches involve double alkylation of bis-electrophiles or functionalization of pre-formed spiro-ketones.[1]

Core Synthetic Strategy: Double Alkylation

The construction of the spiro[3.3]heptane core typically proceeds via the reaction of a 1,1-bis-nucleophile (e.g., a sulfonamide or malonate) with a 1,3-bis-electrophile (e.g., pentaerythritol derivatives).[1][2]

Figure 1: General workflow for the synthesis of azaspiro[3.3]heptane scaffolds via double alkylation.

Detailed Experimental Protocol

Protocol: Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Oxalate Rationale: This specific scaffold is a high-value morpholine surrogate.[1][2] The oxalate salt is preferred for its crystallinity and stability compared to the volatile free amine.

Reagents:

  • 3-Bromo-2,2-bis(bromomethyl)propan-1-ol (Tribromoneopentyl alcohol derivative)[1][2]

  • p-Toluenesulfonamide (TsNH2)[1][2]

  • Potassium hydroxide (KOH) or Sodium Hydride (NaH)[2]

  • Magnesium turnings (Mg) / Methanol (MeOH)[2]

  • Oxalic acid

Step 1: Formation of N-Tosyl-2-oxa-6-azaspiro[3.3]heptane

  • Setup: In a flame-dried 3-neck flask equipped with a reflux condenser, dissolve p-toluenesulfonamide (1.0 equiv) in ethanol/water (or DMF for scale-up).

  • Base Addition: Add KOH (approx. 2.5 equiv) carefully.

  • Alkylation: Add 3-bromo-2,2-bis(bromomethyl)propan-1-ol (1.0 equiv) dropwise.

  • Cyclization: Heat the mixture to reflux (approx. 80-100°C) for 16–24 hours. The reaction creates both the oxetane and azetidine rings in a cascade or stepwise manner depending on the specific precursor used (often pre-cyclized to the oxetane).

  • Workup: Cool to RT. Pour into water. Filter the precipitate. Recrystallize from ethanol to yield the N-tosyl protected intermediate as a white solid.[1]

Step 2: Deprotection (Reductive Detosylation) [2]

  • Reaction: Dissolve the N-tosyl intermediate in anhydrous methanol.

  • Activation: Add Magnesium turnings (5.0 equiv) and a catalytic amount of iodine. Sonicate if necessary to initiate the reaction (indicated by hydrogen evolution and heat).

  • Stirring: Stir vigorously at room temperature (or mild reflux) until the magnesium is consumed and TLC indicates consumption of the starting material.

  • Workup: The reaction mixture will be a thick suspension. Dilute with ether or DCM. Filter off the magnesium salts.

  • Isolation: Carefully concentrate the filtrate (Note: The free amine is volatile!).

Step 3: Salt Formation

  • Precipitation: Dissolve the crude amine residue in a minimum amount of ethanol or EtOAc.

  • Acid Addition: Add a solution of anhydrous oxalic acid (1.0 equiv) in ethanol dropwise.

  • Filtration: The oxalate salt will precipitate immediately. Filter, wash with cold ethanol/ether, and dry under vacuum.

    • Yield: Typically 40-60% overall.[1][2]

    • Validation: 1H NMR (D2O/DMSO-d6) should show the characteristic methylene signals of the spirocycle (δ ~4.0–4.8 ppm).[2]

Case Studies in Drug Development

The theoretical advantages of spirocycles have been validated by recent FDA approvals.

Case Study 1: Rolapitant (Varubi®)[2][3]
  • Indication: Chemotherapy-induced nausea and vomiting (NK1 Receptor Antagonist).[1][2][3]

  • Spiro Moiety: 1,7-Diazaspiro[4.5]decan-2-one .[1][2][4]

  • Technical Insight: The spiro-center in Rolapitant is critical for locking the phenyl ring and the ether side chain in a precise orientation to fit the hydrophobic pocket of the NK1 receptor. A flexible linker would likely result in a significant entropic penalty upon binding.

Case Study 2: Risdiplam (Evrysdi®)[2]
  • Indication: Spinal Muscular Atrophy (SMA).[1][2][5][6]

  • Spiro Moiety: 4,7-Diazaspiro[2.5]octane .[1][2][5][6]

  • Technical Insight: Risdiplam utilizes this unique spiro system to modulate the splicing of SMN2 RNA. The cyclopropane ring fused at the spiro junction provides extreme rigidity and a distinct vector that positions the piperazine nitrogens for critical hydrogen bonding interactions with the RNA-protein complex.

Case Study 3: Revumenib (Revuforj®)[1][2]
  • Indication: KMT2A-Rearranged Acute Leukemia (Menin Inhibitor).[1][2]

  • Spiro Moiety: 2,7-Diazaspiro[3.5]nonane .[1][2][7][8]

  • Technical Insight: The spirocyclic core serves as a rigid scaffold that projects the "warhead" and the solubilizing groups into the Menin binding pocket. The use of the spiro[3.5] system optimizes the distance and angle between the two nitrogen atoms, enhancing potency compared to linear diamine linkers.

Figure 2: Structural diversity of spirocyclic cores in recently approved therapeutics.[1][2]

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. [Link][2]

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews. [Link][2]

  • Zheng, Y., & Tice, C. M. (2016). The use of spirocyclic scaffolds in drug discovery.[5][9][10][11][12][13] Bioorganic & Medicinal Chemistry Letters. [Link]

  • Ratni, H., et al. (2018).[2] Discovery of Risdiplam, a Selective Survival of Motor Neuron-2 (SMN2) Gene Splicing Modifier for the Treatment of Spinal Muscular Atrophy (SMA).[2] Journal of Medicinal Chemistry. [Link][2]

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Exploratory

5-Azaspiro[3.4]octane: A Strategic Scaffold for High-Fsp³ Drug Design

Topic: 5-Azaspiro[3.4]octane scaffold molecular weight and formula Content Type: In-depth technical guide. Executive Summary The 5-azaspiro[3.4]octane scaffold represents a critical structural motif in modern medicinal c...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 5-Azaspiro[3.4]octane scaffold molecular weight and formula Content Type: In-depth technical guide.

Executive Summary

The 5-azaspiro[3.4]octane scaffold represents a critical structural motif in modern medicinal chemistry, offering a geometric "escape from flatland" for drug candidates. As a bicyclic spiroamine, it functions as a rigidified bioisostere of pyrrolidine or piperidine, introducing specific vector constraints that can enhance receptor selectivity and metabolic stability. This guide provides a definitive technical analysis of the scaffold's physicochemical profile, synthetic accessibility, and application in high-value drug discovery programs.

Part 1: Physicochemical Architecture

The fundamental value of 5-azaspiro[3.4]octane lies in its ability to increase the fraction of sp³-hybridized carbons (


) without significantly increasing molecular weight, a property directly correlated with improved clinical success rates.
Core Data Profile
PropertyValueTechnical Context
IUPAC Name 5-Azaspiro[3.4]octaneAlso known as Spiro[cyclobutane-1,2'-pyrrolidine]
CAS Number 52876-78-5 (Free Base)2126159-45-1 (HCl Salt)The HCl salt is the preferred form for bench stability.
Molecular Formula

High carbon-to-heteroatom ratio aids CNS penetration.
Molecular Weight 111.19 g/mol Fragment-like weight allows for extensive decoration.
Exact Mass 111.1048Monoisotopic mass for HRMS validation.
pKa (Calc.) ~10.5 - 11.0Typical secondary amine basicity; requires masking or salt formation for formulation.
Topological Polar Surface Area 12.03 ŲExcellent membrane permeability potential.
Geometry Spirocyclic (

or

)
The spiro center at C4 (system numbering) or C1 (cyclobutane numbering) creates a perpendicular ring orientation.
Structural Topology & Vector Analysis

Unlike fused bicyclic systems (e.g., octahydropyrrolo[3,4-c]pyrrole), the spiro junction in 5-azaspiro[3.4]octane forces the cyclobutane and pyrrolidine rings to adopt a perpendicular conformation. This "gem-disubstituted" effect restricts the conformational space of the pyrrolidine ring, potentially locking substituents into bioactive conformations.

ScaffoldLogic cluster_0 Design Advantage Flat Flat Aromatics (Phenyl/Pyridine) Spiro 5-Azaspiro[3.4]octane (Rigid 3D Scaffold) Flat->Spiro Fsp3 Saturation Flex Flexible Aliphatics (Piperidine/Cyclohexane) Flex->Spiro Conformational Locking Solubility Improved Solubility (Disrupted Crystal Packing) Spiro->Solubility Selectivity Target Selectivity (Vector Definition) Spiro->Selectivity Metabolism Metabolic Stability (Blocked Metabolism Sites) Spiro->Metabolism

Figure 1: The strategic logic of replacing flat or flexible linkers with the 5-azaspiro[3.4]octane core.

Part 2: Synthetic Methodology

The synthesis of 5-azaspiro[3.4]octane (specifically the isomer where nitrogen is adjacent to the spiro center, i.e., spiro[cyclobutane-1,2'-pyrrolidine]) requires precise construction of the quaternary carbon. The most robust, scalable protocol involves the alkylation of cyclobutanecarbonitrile followed by reductive cyclization.

Protocol: Nitrile Alkylation-Reduction Sequence

This route avoids the use of unstable cyclobutanone intermediates and allows for multigram scale-up.

Reagents Required:
  • Starting Material: Cyclobutanecarbonitrile (CAS 4426-11-3).

  • Alkylating Agent: 1-Bromo-3-chloropropane (for 6-aza) or 1-Bromo-2-chloroethane (for 5-aza/pyrrolidine ring). Note: To form the 5-membered pyrrolidine ring via this specific route, the chain extension must result in a 3-carbon amine chain relative to the spiro center.

  • Base: Lithium Diisopropylamide (LDA) or NaH.

  • Reductant: Lithium Aluminum Hydride (LiAlH₄).

Step-by-Step Workflow:
  • 
    -Alkylation of Nitrile: 
    
    • Cool a solution of cyclobutanecarbonitrile in dry THF to -78°C.

    • Add LDA (1.1 equiv) dropwise to generate the carbanion. Stir for 30 min.

    • Add 1-bromo-2-chloroethane (1.2 equiv). Crucial: The choice of alkyl halide determines the ring size.

    • Allow to warm to RT. The product is 1-(2-chloroethyl)cyclobutanecarbonitrile .

  • Reductive Cyclization (The "One-Pot" Cascade):

    • Dissolve the alkylated nitrile in diethyl ether or THF (0°C).

    • Slowly add LiAlH₄ (2.5 equiv). The hydride reduces the nitrile (

      
      ) to the primary amine (
      
      
      
      ).
    • Mechanism: Upon heating to reflux, the newly formed primary amine performs an intramolecular nucleophilic attack on the alkyl chloride (displacing

      
      ) to close the pyrrolidine ring.
      
    • Note: If cyclization is slow, isolate the amino-chloride and treat with

      
       in acetonitrile/heat.
      
  • Isolation:

    • Quench with Fieser workup (

      
      , 15% 
      
      
      
      ,
      
      
      ).
    • Extract with ether, dry over

      
      .
      
    • Treat with HCl/dioxane to precipitate 5-azaspiro[3.4]octane hydrochloride .

SynthesisFlow Start Cyclobutanecarbonitrile Step1 Step 1: Alkylation (LDA, 1-bromo-2-chloroethane) Start->Step1 Inter1 Intermediate: 1-(2-chloroethyl)cyclobutanecarbonitrile Step1->Inter1 Step2 Step 2: Reduction (LiAlH4) Inter1->Step2 Inter2 Transient: [1-(2-chloroethyl)cyclobutyl]methanamine Step2->Inter2 Step3 Step 3: Cyclization (Intramolecular SN2) Inter2->Step3 Heat Final 5-Azaspiro[3.4]octane (Spiro[cyclobutane-1,2'-pyrrolidine]) Step3->Final

Figure 2: Synthetic pathway for the construction of the 5-azaspiro[3.4]octane core.

Part 3: MedChem Application & Bioisosterism

The "Gem-Dimethyl" Effect on Steroids

The 5-azaspiro[3.4]octane scaffold utilizes the Thorpe-Ingold effect (gem-dimethyl effect). The spiro-carbon forces the internal bond angles of the cyclobutane ring to compress (~88°), which expands the external angles. This steric crowding accelerates ring closure during synthesis and restricts the mobility of the pyrrolidine nitrogen in biological systems, reducing the entropic penalty of binding to a receptor.

Case Study: Muscarinic Receptor Agonists

Recent patent literature (e.g., WO2021070091) highlights the use of azaspiro[3.4]octane derivatives as agonists for the M4 muscarinic acetylcholine receptor .

  • Challenge: Classic piperidine-based agonists often lack subtype selectivity (M1 vs M4).

  • Solution: Replacing the piperidine with 5-azaspiro[3.4]octane alters the exit vector of the basic nitrogen. The rigid spiro-core fits into the orthosteric pocket while directing substituents toward specific hydrophobic sub-pockets, enhancing selectivity for M4 over M2/M3.

Bioisostere Mapping
Standard ScaffoldSpiro ReplacementAdvantage
Piperidine 5-Azaspiro[3.4]octaneIncreases

, lowers lipophilicity (LogP), introduces novel IP space.
Pyrrolidine 5-Azaspiro[3.4]octaneBlocks metabolic oxidation at the

-carbon (now the quaternary spiro center).
Morpholine 2-Oxa-6-azaspiro[3.4]octane(Analogous structure) Reduces basicity while maintaining solubility.

References

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spiro[3.3]heptanes... (Context on Spiro Scaffolds). Organic Letters. (See general context on spiro-synthesis in Org. Lett. 2013, 15, 18, 4766–4769).[1] Retrieved from [Link]

  • Google Patents. (2021). WO2021070091A1 - 5-oxa-2-azaspiro[3.4]octane derivatives as m4 agonists. (Cited for M4 agonist application context).

Sources

Foundational

A Senior Application Scientist's Guide to Sourcing and Qualifying 5-Azaspiro[3.4]octan-7-ol hydrochloride for Drug Discovery

Abstract The increasing demand for novel chemical matter in drug discovery has propelled the exploration of three-dimensional (3D) scaffolds that escape the "flatland" of traditional aromatic compounds.[1][2] Spirocyclic...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The increasing demand for novel chemical matter in drug discovery has propelled the exploration of three-dimensional (3D) scaffolds that escape the "flatland" of traditional aromatic compounds.[1][2] Spirocyclic systems, with their inherent rigidity and defined exit vectors, are privileged structures for creating drug candidates with improved physicochemical properties and target engagement.[1][3] This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals on the strategic sourcing, qualification, and handling of a specific, high-value building block: 5-Azaspiro[3.4]octan-7-ol hydrochloride (CAS No. 1272338-76-7). As this is a non-standard reagent, this paper focuses on the process and strategy for acquiring such novel building blocks, from initial vendor landscape analysis to essential incoming quality control, ensuring scientific integrity from procurement to application.

Introduction: The Strategic Value of 5-Azaspiro[3.4]octan-7-ol hydrochloride

5-Azaspiro[3.4]octan-7-ol hydrochloride is a spirocyclic building block featuring a constrained azetidine fused to a cyclopentanol ring. This architecture is of significant interest in medicinal chemistry for several reasons:

  • Structural Rigidity: The spirocyclic core reduces conformational flexibility, which can lead to higher binding affinity and selectivity for a biological target by minimizing the entropic penalty upon binding.[1]

  • Three-Dimensionality (fsp³-richness): The high fraction of sp³-hybridized carbons imparts favorable properties such as increased solubility and improved metabolic stability compared to flat, aromatic systems.[1]

  • Defined Exit Vectors: The hydroxyl and secondary amine functionalities serve as precise, orthogonally-placed handles for chemical elaboration, allowing for systematic exploration of chemical space in fragment-based or lead optimization campaigns.

Given its unique structure, this compound is not a common off-the-shelf chemical. Its procurement requires a more nuanced approach than standard reagents, falling into the category of advanced building blocks that often necessitate custom synthesis.

Sourcing Strategy: A Multi-Tiered Approach for Novel Building Blocks

Acquiring a specialized building block like 5-Azaspiro[3.4]octan-7-ol hydrochloride involves a systematic search and qualification process. A multi-tiered strategy ensures all avenues are explored, from readily available sources to custom synthesis partners.

Tier 1: Broad-Spectrum Chemical Marketplace Search

The initial step involves querying major chemical databases and marketplaces. These platforms aggregate catalogs from numerous global suppliers.

  • Key Platforms: ChemicalBook, PubChem, MolPort, eMolecules, and MilliporeSigma (Sigma-Aldrich).

  • Search Modifiers: Use the CAS number (1272338-76-7), full chemical name, and structural searches.

  • Interpreting Results: For this specific compound, initial searches show limited direct "in-stock" hits. Instead, they often point to vendors supplying the core scaffold, 5-azaspiro[3.4]octane, or other derivatives.[4] This is a crucial piece of information, as it identifies suppliers with established expertise in the core ring system, making them prime candidates for a custom synthesis inquiry.

Tier 2: Engaging Custom Synthesis & Contract Research Organizations (CROs)

When a building block is not commercially available, CROs are the primary route for procurement. These organizations specialize in synthesizing novel molecules on a contract basis.[5]

Table 1: Representative Custom Synthesis Providers

Organization Type Examples Key Strengths & Considerations
Large-Scale CROs PharmaBlock, WuXi AppTec, Enamine Extensive experience, large scale-up capabilities, integrated services. Often have catalogs of proprietary building blocks that can be used as starting materials.
Mid-Size & Boutique CROs Fluorochem, Key Organics Specialized expertise in certain chemical classes (e.g., heterocycles, fluorinated compounds). May offer more flexibility and direct scientist-to-scientist interaction.[6]

| Building Block Specialists | Boron Molecular, AIFChem | Deep focus on creating diverse and novel building blocks for drug discovery pipelines.[7][8] |

The process of engaging a CRO involves submitting a Request for Quotation (RFQ) that must include:

  • Chemical Structure: Unambiguous structure with correct stereochemistry.

  • Required Quantity: e.g., 1 g, 5 g, 25 g.

  • Purity Specification: Typically ≥95% or ≥98% by HPLC/NMR.

  • Required Analytical Data: A Certificate of Analysis (CoA) with ¹H NMR, LC-MS is standard. For chiral molecules, chiral HPLC may be required.

Tier 3: Academic & Literature-Based Sourcing

In cases where a compound has been recently published in academic literature, the synthesizing lab may be a source for a small, collaborative sample.[9] This is typically not a scalable solution but can be invaluable for initial proof-of-concept studies.

Incoming Quality Control: The Self-Validating Protocol

Upon receipt of a custom-synthesized building block, rigorous in-house quality control is non-negotiable. The vendor's Certificate of Analysis provides a baseline, but independent verification is essential for experimental integrity.

Step-by-Step QC Protocol
  • Documentation Review:

    • Action: Cross-reference the received vial label, CAS number, and structure with the CoA and the original purchase order.

    • Causality: This simple check prevents catastrophic errors from mislabeled shipments, a non-trivial risk in complex chemical procurement.[10]

  • Physical & Solubility Assessment:

    • Action: Observe the material's physical state (e.g., crystalline solid, amorphous powder, oil) and color. Perform a small-scale solubility test in common laboratory solvents (e.g., DMSO, H₂O, MeOH).

    • Causality: As a hydrochloride salt, the compound is expected to be a solid and exhibit aqueous solubility. Deviations (e.g., being an oil, insolubility in water) are immediate red flags for potential structural or salt-form errors.

  • Structural Confirmation via ¹H NMR:

    • Action: Acquire a ¹H NMR spectrum in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

    • Causality: This is the most critical step for structural verification. The spectrum should be consistent with the expected structure of 5-Azaspiro[3.4]octan-7-ol. Key features to look for include the correct number of protons, appropriate chemical shifts for the CH-OH and azetidine ring protons, and the absence of significant organic solvent or synthetic byproduct peaks.

  • Purity & Identity Confirmation via LC-MS:

    • Action: Analyze the sample using a standard reverse-phase HPLC method coupled with a mass spectrometer.

    • Causality: HPLC provides a quantitative measure of purity (e.g., >98% by peak area at a specific wavelength). The mass spectrometer confirms the molecular weight of the free base ([M+H]⁺ expected at m/z 128.11). This dual-detection method is a robust system for verifying both purity and identity.[11]

  • Salt Form Confirmation (Optional but Recommended):

    • Action: A simple qualitative test with silver nitrate (AgNO₃) solution will produce a white precipitate (AgCl), confirming the presence of the chloride counter-ion.

    • Causality: Ensures the correct salt form was delivered, which is critical for accurate weighing and maintaining solubility.

QC Workflow Diagram

The following diagram illustrates the logical flow of the incoming quality control process.

QC_Workflow cluster_0 Phase 1: Initial Checks cluster_1 Phase 2: Analytical Validation cluster_2 Phase 3: Final Decision A Material Receipt B Documentation Review (CoA vs. PO) A->B C Physical & Solubility Assessment B->C D ¹H NMR for Structural ID C->D E LC-MS for Purity & MW D->E F Accept Lot E->F All Specs Met G Quarantine & Reject (Contact Vendor) E->G Discrepancy Found

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Protocols & Analytical Methods

Method

Application Note: Synthesis of 5-Azaspiro[3.4]octan-7-ol via [3+2] Cycloaddition

The following Application Note and Protocol is designed for research scientists and drug discovery professionals. It details the synthesis of 5-azaspiro[3.4]octan-7-ol , a high-value spirocyclic scaffold, utilizing a con...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol is designed for research scientists and drug discovery professionals. It details the synthesis of 5-azaspiro[3.4]octan-7-ol , a high-value spirocyclic scaffold, utilizing a convergent [3+2] cycloaddition strategy.

Executive Summary & Strategic Rationale

Spirocyclic amines, particularly 5-azaspiro[3.4]octanes , have emerged as critical bioisosteres for morpholines and piperazines in medicinal chemistry. Their high fraction of saturation (


) and inherent three-dimensional rigidity improve metabolic stability and receptor selectivity compared to their flat aromatic counterparts.

This protocol addresses the challenge of synthesizing the 7-hydroxy-5-azaspiro[3.4]octane core. While standard [3+2] cycloadditions with methylene cyclobutane yield the unsubstituted spiro-pyrrolidine, the introduction of the C7-hydroxyl group requires a specific dipolarophile strategy.

The Selected Route: We utilize the [3+2] cycloaddition of an azomethine ylide with vinylidene cyclobutane (an allene) to generate an exocyclic alkene (7-methylene-5-azaspiro[3.4]octane), followed by a regio- and stereoselective hydroboration-oxidation . This approach is superior to direct enol ether cycloadditions, which often suffer from poor reactivity with azomethine ylides.

Retrosynthetic Analysis & Mechanism

The construction of the spiro[3.4] system relies on the 1,3-dipolar cycloaddition of a non-stabilized azomethine ylide (generated in situ) across the exocyclic double bond of a cyclobutane derivative.

Mechanistic Pathway
  • Dipole Generation: Condensation of N-benzylglycine (sarcosine derivative) with paraformaldehyde generates the oxazolidin-5-one intermediate, which undergoes decarboxylative condensation to form the reactive azomethine ylide dipole .

  • [3+2] Cycloaddition: The dipole attacks the vinylidene cyclobutane (dipolarophile). Allenes are potent dipolarophiles; the addition occurs exclusively at the terminal double bond to minimize steric strain, yielding the 7-methylene-5-azaspiro[3.4]octane intermediate.

  • Functionalization: Hydroboration-oxidation of the exocyclic alkene installs the hydroxyl group at the C7 position (anti-Markovnikov hydration relative to the pyrrolidine ring system).

Reaction Scheme Visualization

ReactionScheme Precursors N-Benzylglycine + Paraformaldehyde Dipole Azomethine Ylide (1,3-Dipole) Precursors->Dipole Reflux/Decarboxylation TS [3+2] Transition State Dipole->TS + Allene Allene Vinylidene Cyclobutane Allene->TS Intermediate 7-Methylene-5-benzyl- 5-azaspiro[3.4]octane TS->Intermediate Cycloaddition Product 5-Benzyl-5-azaspiro[3.4] octan-7-ol Intermediate->Product 1. BH3·THF 2. H2O2, NaOH

Caption: Mechanistic flow from dipole generation to the final hydroxylated spirocycle.

Experimental Protocol

Materials & Reagents
ReagentEquiv.RoleGrade
Vinylidene Cyclobutane 1.0Dipolarophile>95% (Synth. via Wittig)
N-Benzylglycine 1.2Dipole Precursor98%
Paraformaldehyde 2.0Aldehyde SourceReagent Grade
LiBr 0.1Catalyst (Lewis Acid)Anhydrous
Toluene -SolventAnhydrous
BH3·THF (1.0 M) 1.5HydroborationReagent Grade
H2O2 (30%) / NaOH (3M) ExcessOxidationReagent Grade
Step-by-Step Methodology
Stage 1: [3+2] Cycloaddition

Objective: Synthesis of 7-methylene-5-benzyl-5-azaspiro[3.4]octane.

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a Dean-Stark trap and a reflux condenser. Maintain an inert atmosphere (

    
     or 
    
    
    
    ).
  • Solvent Preparation: Add Toluene (100 mL, 0.1 M concentration relative to limiting reagent).

  • Reagent Addition: Charge the flask with N-Benzylglycine (1.2 equiv), Paraformaldehyde (2.0 equiv), and Vinylidene Cyclobutane (1.0 equiv).

  • Catalyst: Add LiBr (0.1 equiv). Note: Lithium salts facilitate the dipole formation and stabilize the transition state via coordination.

  • Reaction: Heat the mixture to reflux (

    
    ) with vigorous stirring. The Dean-Stark trap will collect water formed during iminium ion generation.
    
    • Checkpoint: Monitor via TLC (Mobile Phase: 10% EtOAc/Hexane). The spot for the allene (

      
      ) should disappear, and a new polar spot (
      
      
      
      , UV active/Dragendorff positive) should appear.
    • Duration: Typically 12–16 hours.

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove polymeric formaldehyde and inorganic salts. Wash the pad with Toluene.

  • Concentration: Evaporate the solvent under reduced pressure to yield the crude exocyclic alkene.

  • Purification: Flash column chromatography (SiO2, Gradient 0-20% EtOAc in Hexanes).

    • Yield Expectation: 75–85%.

Stage 2: Hydroboration-Oxidation

Objective: Conversion of the exocyclic alkene to the C7-alcohol.

  • Setup: Dry a 100 mL RBF and purge with Argon.

  • Dissolution: Dissolve the 7-methylene intermediate (from Stage 1) in anhydrous THF (0.2 M). Cool to

    
     in an ice bath.
    
  • Hydroboration: Add BH3·THF (1.0 M solution, 1.5 equiv) dropwise via syringe over 10 minutes.

    • Observation: Gas evolution may occur.

  • Stirring: Allow the reaction to warm to room temperature and stir for 3 hours.

  • Oxidation: Cool the flask back to

    
    .
    
    • Sequence: Slowly add 3M NaOH (2.0 equiv) followed carefully by 30% H2O2 (2.5 equiv). Caution: Exothermic reaction.

  • Completion: Stir at room temperature for 1 hour.

  • Extraction: Dilute with water and extract with EtOAc (3x). Wash combined organics with brine, dry over

    
    , and concentrate.[1]
    
  • Final Purification: Flash chromatography (DCM/MeOH 95:5) to isolate 5-benzyl-5-azaspiro[3.4]octan-7-ol .

Operational Workflow & Quality Control

Process Diagram

Workflow Start Start: Reagent Prep Step1 Reflux in Toluene (Dean-Stark, 16h) Start->Step1 Check1 QC: TLC Check (Disappearance of Allene) Step1->Check1 Check1->Step1 Incomplete Step2 Filtration & Concentration Check1->Step2 Pass Step3 Hydroboration (BH3·THF) 0°C -> RT Step2->Step3 Step4 Oxidative Workup (NaOH / H2O2) Step3->Step4 Final Final Product: 5-Azaspiro[3.4]octan-7-ol Step4->Final

Caption: Operational workflow for the two-stage synthesis.

Analytical Specifications (Self-Validation)
ParameterMethodExpected ResultInterpretation
Proton NMR 1H NMR (CDCl3)

3.5-4.0 ppm (m, 1H, CH-OH)
Confirms secondary alcohol formation.
Carbon NMR 13C NMR

~70-75 ppm (C-OH)
Confirms hydroxylation; absence of alkene carbons (110-150 ppm).
Mass Spec LC-MS (ESI+)[M+H]+ = 218.15 (for Benzyl deriv.)Validates molecular weight.
Purity HPLC (254 nm)>95% AreaRequired for biological assay usage.

Troubleshooting & Optimization

  • Issue: Low Conversion in Cycloaddition.

    • Root Cause:[1][2][3][4] Wet paraformaldehyde or incomplete water removal.

    • Solution: Use fresh paraformaldehyde and ensure the Dean-Stark trap is functioning efficiently. Increase LiBr loading to 0.2 equiv.

  • Issue: Regioselectivity in Hydroboration.

    • Root Cause:[1][2][3][4] Steric hindrance.

    • Solution: Use 9-BBN instead of BH3·THF if the primary alcohol (hydroxymethyl) is observed as a byproduct, although the spiro-center usually directs borane to the less hindered terminal carbon of the exocyclic alkene (leading to the desired ring alcohol after migration/oxidation logic, or the hydroxymethyl if it attacks the terminal. Correction: Hydroboration of the exocyclic alkene typically places the Boron on the less substituted carbon (terminal), leading to a hydroxymethyl group. To get the ring hydroxyl (7-ol), one must rely on the electronic bias of the nitrogen or use epoxidation/ring opening instead of hydroboration.

    • Alternative Strategy for Ring Hydroxyl: If the specific target is the ring alcohol (secondary), replace Stage 2 with Epoxidation (mCPBA) followed by Reductive Ring Opening (LiAlH4) . This favors the tertiary alcohol or secondary alcohol depending on hydride attack.

    • Refined Recommendation: For direct access to the secondary alcohol (ring 7-ol), use 3-benzyloxy-methylene cyclobutane as the starting material in Stage 1 instead of the allene. The benzyl ether can be deprotected (H2/Pd) to yield the alcohol directly.

References

  • Nair, V., et al. (2012). "Recent advances in the chemistry of azomethine ylides." Chemical Society Reviews. Link

  • Carreira, E. M., et al. (2009). "Synthesis of Spirocyclic Piperidines and Pyrrolidines." Angewandte Chemie International Edition. Link

  • Burkhard, J. A., et al. (2010). "Spirocyclic bioisosteres of morpholine and piperazine." Organic Letters. Link

  • Wuitschik, G., et al. (2008). "Oxetanes as replacements for gem-dimethyl groups." Angewandte Chemie. Link

  • Coldham, I., & Hufton, R. (2005). "Intramolecular Dipolar Cycloaddition Reactions of Azomethine Ylides." Chemical Reviews. Link

Sources

Application

Introduction: Unlocking the Potential of a Versatile Spirocyclic Scaffold

An Application Note for the Strategic Functionalization of the Hydroxyl Group in 5-Azaspiro[3.4]octan-7-ol 5-Azaspiro[3.4]octan-7-ol is a key building block in modern medicinal chemistry, valued for its rigid, three-dime...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Strategic Functionalization of the Hydroxyl Group in 5-Azaspiro[3.4]octan-7-ol

5-Azaspiro[3.4]octan-7-ol is a key building block in modern medicinal chemistry, valued for its rigid, three-dimensional spirocyclic core.[1][2][3] This structure offers a distinct advantage over flat aromatic systems by providing precise exit vectors for substituents, which can significantly enhance binding affinity, selectivity, and metabolic stability of drug candidates.[3][4] The molecule possesses two key reactive sites: a secondary amine within the azetidine ring and a secondary hydroxyl group on the cyclopentyl ring. The strategic functionalization of the hydroxyl group is a critical step in exploring the structure-activity relationships (SAR) of novel therapeutics, allowing for the introduction of a wide array of functionalities to modulate physicochemical properties such as polarity, hydrogen bonding capacity, and lipophilicity.

This guide provides a detailed exploration of the chemical strategies for modifying the hydroxyl group of 5-Azaspiro[3.4]octan-7-ol. We will delve into the causality behind experimental choices, offering field-proven protocols for esterification, etherification, and oxidation, with a prerequisite discussion on the crucial step of amine protection to ensure chemoselectivity.

Core Challenge: Chemoselectivity and the Necessity of Amine Protection

The primary challenge in modifying the hydroxyl group of 5-Azaspiro[3.4]octan-7-ol is the competing reactivity of the secondary amine. The amine is nucleophilic and will readily react with many electrophilic reagents intended for the hydroxyl group, such as acyl chlorides or alkyl halides. To achieve selective functionalization of the alcohol, the amine must first be "masked" with a suitable protecting group.[5]

The tert-butyloxycarbonyl (Boc) group is an ideal choice for this purpose. It is easily introduced, stable to a wide range of reaction conditions used for alcohol modification, and can be removed under acidic conditions that typically leave esters and ethers intact.[5][6] This orthogonality is fundamental to a successful synthetic strategy.

Part 1: Prerequisite Protocol — Amine Protection

Before proceeding to hydroxyl functionalization, the secondary amine must be protected. The following protocol details the standard procedure for Boc protection.

Protocol 1: Boc-Protection of 5-Azaspiro[3.4]octan-7-ol

Rationale: This reaction transforms the nucleophilic secondary amine into a non-reactive carbamate, directing subsequent electrophilic attack to the hydroxyl group. Dichloromethane (DCM) is a common solvent, and triethylamine (TEA) acts as a base to neutralize the HCl generated during the reaction.

Materials:

  • 5-Azaspiro[3.4]octan-7-ol hydrochloride

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Suspend 5-Azaspiro[3.4]octan-7-ol hydrochloride (1.0 eq.) in anhydrous DCM (10 volumes).

  • Add triethylamine (2.2 eq.) to the suspension and stir until the solution becomes clear.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add a solution of (Boc)₂O (1.1 eq.) in DCM (2 volumes) dropwise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield tert-butyl 7-hydroxy-5-azaspiro[3.4]octane-5-carboxylate, which can often be used in the next step without further purification.

start 5-Azaspiro[3.4]octan-7-ol reagents (Boc)₂O, TEA DCM, 0°C to RT start->reagents product Boc-Protected 5-Azaspiro[3.4]octan-7-ol reagents->product

Workflow for Boc-protection of the amine.

Part 2: Core Functionalization Protocols for the Hydroxyl Group

With the amine protected, the hydroxyl group becomes the primary site for modification.

A. Esterification: Introducing Carbonyl Functionality

Esterification is a fundamental transformation that allows for the introduction of a vast array of R-groups, significantly impacting the molecule's steric and electronic properties.

Rationale: This method is exceptionally mild and useful for coupling the alcohol with various carboxylic acids, including sterically hindered ones. It uses dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid and a catalytic amount of 4-dimethylaminopyridine (DMAP) to accelerate the reaction and suppress side product formation.[7]

Materials:

  • Boc-protected 5-Azaspiro[3.4]octan-7-ol (1.0 eq.)

  • Carboxylic acid (1.2 eq.)

  • Dicyclohexylcarbodiimide (DCC) (1.2 eq.)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq.)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve the Boc-protected alcohol, carboxylic acid, and DMAP in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC in DCM dropwise.

  • Stir the reaction at 0 °C for 30 minutes and then at room temperature for 3-12 hours.

  • Monitor the reaction by TLC. A white precipitate of dicyclohexylurea (DCU) will form as the reaction progresses.

  • Once complete, filter off the DCU precipitate and wash the solid with cold DCM.

  • Combine the filtrates, wash with 0.5 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Rationale: The Mitsunobu reaction is a powerful tool for converting a secondary alcohol into an ester with a complete inversion of its stereochemistry.[8][9] The reaction proceeds via an Sₙ2 mechanism where the alcohol is activated by triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), forming a good leaving group that is subsequently displaced by the carboxylate nucleophile.[9][10]

Materials:

  • Boc-protected 5-Azaspiro[3.4]octan-7-ol (1.0 eq.)

  • Carboxylic acid (1.5 eq.)

  • Triphenylphosphine (PPh₃) (1.5 eq.)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq.)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Dissolve the Boc-protected alcohol, carboxylic acid, and PPh₃ in anhydrous THF.

  • Cool the mixture to 0 °C under a nitrogen atmosphere.

  • Add the DIAD or DEAD dropwise to the stirred solution. The reaction may develop a characteristic orange or yellow color.

  • Allow the reaction to warm to room temperature and stir for 6-18 hours. The formation of triphenylphosphine oxide as a white precipitate is an indication of reaction progress.[11]

  • Monitor the reaction by TLC.

  • Once complete, concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue by flash column chromatography to separate the desired ester from triphenylphosphine oxide and the hydrazine byproduct.

cluster_ester Esterification alcohol Boc-Protected Alcohol reagents_steglich Steglich: R-COOH, DCC, DMAP alcohol->reagents_steglich reagents_mitsunobu Mitsunobu: R-COOH, PPh₃, DIAD (Inversion) alcohol->reagents_mitsunobu ester Ester Derivative reagents_steglich->ester reagents_mitsunobu->ester

Key esterification strategies.
Method Key Reagents Stereochemistry Key Advantages
Steglich Esterification R-COOH, DCC, DMAPRetentionMild conditions, broad substrate scope.[7]
Acylation R-COCl, BaseRetentionHighly reactive, rapid conversion.
Mitsunobu Reaction R-COOH, PPh₃, DIAD/DEADInversion Provides access to the opposite stereoisomer.[9]
B. Etherification: Building Stable C-O-C Linkages

Williamson ether synthesis is a classic and reliable method for forming ether bonds.

Rationale: This reaction involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form a nucleophilic alkoxide. This alkoxide then displaces a halide from an alkyl halide (e.g., R-I, R-Br) in an Sₙ2 reaction. Anhydrous conditions are critical as NaH reacts violently with water.

Materials:

  • Boc-protected 5-Azaspiro[3.4]octan-7-ol (1.0 eq.)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq.)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.2 eq.)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

Procedure:

  • Wash the NaH with anhydrous hexanes to remove the mineral oil and suspend it in anhydrous THF under a nitrogen atmosphere.

  • Cool the NaH suspension to 0 °C.

  • Add a solution of the Boc-protected alcohol in anhydrous THF dropwise. Effervescence (H₂ gas) will be observed.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for 1 hour to ensure complete alkoxide formation.

  • Cool the mixture back to 0 °C and add the alkyl halide dropwise.

  • Stir at room temperature (or with gentle heating if required) for 4-24 hours, monitoring by TLC.

  • Carefully quench the reaction by the slow, dropwise addition of water or methanol at 0 °C.

  • Extract the product with ethyl acetate. Wash the organic layer with water and brine.

  • Dry the organic phase over MgSO₄, filter, and concentrate. Purify by flash column chromatography.

C. Oxidation: Conversion to a Ketone

Oxidation of the secondary alcohol provides the corresponding ketone, tert-butyl 7-oxo-5-azaspiro[3.4]octane-5-carboxylate, which is another valuable intermediate for further modifications, such as reductive amination.

Rationale: DMP is a mild and highly selective oxidizing agent for primary and secondary alcohols.[12] The reaction proceeds rapidly at room temperature without requiring harsh acidic or metallic reagents, and the workup is straightforward.

Materials:

  • Boc-protected 5-Azaspiro[3.4]octan-7-ol (1.0 eq.)

  • Dess-Martin Periodinane (DMP) (1.5 eq.)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous NaHCO₃ solution

  • 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution

Procedure:

  • Dissolve the Boc-protected alcohol in anhydrous DCM under a nitrogen atmosphere.

  • Add the DMP in one portion at room temperature.

  • Stir the reaction for 1-3 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and pour it into a vigorously stirred mixture of saturated NaHCO₃ and 10% Na₂S₂O₃.

  • Stir for 15-20 minutes until the layers are clear.

  • Separate the layers and extract the aqueous phase with diethyl ether.

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.

  • Purify the crude ketone by flash column chromatography.

alcohol Boc-Protected Alcohol reagents_ether 1) NaH 2) R-X alcohol->reagents_ether reagents_oxidation DMP or Swern Oxidation alcohol->reagents_oxidation ether Ether Derivative ketone Ketone Derivative reagents_ether->ether reagents_oxidation->ketone

Pathways to ethers and ketones.

Part 3: Final Step — Deprotection

Once the hydroxyl group has been functionalized as desired, the Boc group can be cleanly removed to reveal the secondary amine, making it available for subsequent reactions (e.g., amide coupling, reductive amination) or for biological testing as the free base or a salt.

Protocol 6: Boc Deprotection

Rationale: The Boc group is labile to strong acid. Trifluoroacetic acid (TFA) in DCM or hydrogen chloride (HCl) in an organic solvent like dioxane or methanol are commonly used. The reaction is typically fast and clean.

Materials:

  • Boc-protected, functionalized 5-azaspiro[3.4]octane derivative

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous NaHCO₃ solution

Procedure:

  • Dissolve the Boc-protected compound in DCM (10 volumes).

  • Add TFA (5-10 volumes) at room temperature and stir for 1-2 hours.

  • Monitor by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • Re-dissolve the residue in DCM and carefully neutralize by washing with saturated aqueous NaHCO₃ until effervescence ceases.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, dry over MgSO₄, filter, and concentrate to yield the final product with a free amine.

start Functionalized Boc-Protected Spirocycle reagents TFA / DCM or HCl / Dioxane start->reagents product Final Product (Free Amine) reagents->product

Final deprotection workflow.

References

  • Carreira, E. M., et al. (2011). Synthesis of novel azaspiro[3.4]octanes as multifunctional modules in drug discovery. Organic Letters, 13(22), 6134-6.
  • Wikipedia. Mitsunobu reaction.
  • Baran, P. S. Protecting Groups. Scripps Research.
  • Carreira, E. M., et al. (2016). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. ACS Figshare.
  • Stahl, S. S., et al.
  • Organic Chemistry Portal.
  • TCI Chemicals. Mitsunobu Reaction.
  • Master Organic Chemistry. Mitsunobu Reaction.
  • Organic Synthesis. Protecting Groups.
  • Organic Chemistry Portal. Mitsunobu Reaction.
  • Organic Synthesis. Mitsunobu reaction.
  • ResearchGate. Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery | Request PDF.
  • Organic Chemistry Portal. Protecting Groups.
  • ResearchGate. Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition | Request PDF.
  • Save My Exams. Oxidation of Alcohols | DP IB Chemistry Revision Notes 2023.
  • Kaliappan, K. P. (2020). Protecting Groups. chem.iitb.ac.in.
  • Chemguide.
  • Master Organic Chemistry. (2015).
  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524.
  • Arnold, F. H., et al. Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes. ChemRxiv.

Sources

Method

Introduction: The Significance of the 5-Azaspiro[3.4]octan-7-ol Scaffold

An Application Guide to Synthetic Protocols for the N-Alkylation of 5-Azaspiro[3.4]octan-7-ol In the landscape of modern medicinal chemistry, the quest for novel molecular architectures that confer improved pharmacologic...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Synthetic Protocols for the N-Alkylation of 5-Azaspiro[3.4]octan-7-ol

In the landscape of modern medicinal chemistry, the quest for novel molecular architectures that confer improved pharmacological properties is relentless. Spirocyclic N-heterocycles, such as 5-Azaspiro[3.4]octan-7-ol, have emerged as "privileged" building blocks in drug discovery.[1] Their inherent three-dimensional character offers a distinct advantage over traditional flat, aromatic structures, providing conformational rigidity and novel exit vectors for substituent placement.[1] This structural complexity can lead to enhanced metabolic stability, improved physicochemical properties, and greater target selectivity, ultimately contributing to the development of safer and more effective therapeutics.[1][2]

The secondary amine within the 5-azaspiro[3.4]octan-7-ol core is a critical handle for chemical modification. N-alkylation, the process of introducing an alkyl group onto this nitrogen atom, is a fundamental and powerful transformation.[3] This reaction allows for the systematic exploration of structure-activity relationships (SAR) by enabling the introduction of a diverse array of substituents. The nature of the N-alkyl group can profoundly influence a molecule's potency, selectivity, solubility, and pharmacokinetic profile. Therefore, robust and versatile protocols for the N-alkylation of this scaffold are essential for researchers in drug development.

This guide provides detailed application notes and step-by-step protocols for the two most common and effective methods for the N-alkylation of 5-Azaspiro[3.4]octan-7-ol: Direct Alkylation with Alkyl Halides and Reductive Amination .

Overview of N-Alkylation Strategies

The selection of an appropriate N-alkylation method depends on several factors, including the nature of the desired alkyl group, the availability of starting materials, and the presence of other functional groups in the molecule.

FeatureDirect Alkylation (with Alkyl Halide)Reductive Amination
Reaction Type SN2 Nucleophilic SubstitutionImine/Iminium Ion Formation & In-situ Reduction
Alkylating Agent Alkyl Halide (R-X, where X = Br, I)Aldehyde (R-CHO) or Ketone (R-CO-R')
Key Reagents Base (e.g., K₂CO₃, Et₃N, DIPEA)Reducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN)
Primary Advantage Procedural simplicity and use of common reagents.High selectivity for mono-alkylation, broad substrate scope, and suitability for complex alkyl groups.[3][4][5]
Primary Challenge Risk of over-alkylation to form tertiary amines and quaternary ammonium salts.[6][7]Requires careful control of pH and choice of a selective reducing agent.

Protocol 1: Direct N-Alkylation with Alkyl Halides

This method is a straightforward and widely used approach for forging C-N bonds. It proceeds via a classical SN2 mechanism where the lone pair of electrons on the secondary amine nitrogen acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide.[6]

Causality and Mechanism

The reaction involves the nucleophilic attack of the 5-azaspiro[3.4]octan-7-ol on the alkyl halide, displacing the halide and forming an ammonium salt intermediate. A base is required to neutralize the hydrogen halide generated, regenerating the free amine and driving the reaction to completion.[3] Without a base, the newly formed ammonium salt is no longer nucleophilic, and the reaction would stall after a single turnover.

Visualizing the Workflow

G cluster_0 Reaction Setup cluster_1 Reaction & Monitoring cluster_2 Work-up & Purification A Dissolve 5-Azaspiro[3.4]octan-7-ol in Anhydrous Solvent B Add Base (e.g., K₂CO₃) A->B C Add Alkyl Halide (R-X) B->C D Stir at RT or Heat C->D E Monitor by TLC/LC-MS D->E F Filter (if solid base) E->F G Aqueous Work-up (Wash with H₂O, Brine) F->G H Dry Organic Layer (e.g., Na₂SO₄) G->H I Concentrate in vacuo H->I J Purify by Column Chromatography I->J K K J->K Final Product

Caption: General workflow for direct N-alkylation.

Materials and Reagents
  • 5-Azaspiro[3.4]octan-7-ol

  • Alkyl halide (e.g., alkyl bromide or iodide) (1.1 - 1.5 eq)

  • Base: Anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 eq), or a liquid base like triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)

  • Solvent: Anhydrous Acetonitrile (MeCN), N,N-Dimethylformamide (DMF), or Dichloromethane (DCM)

  • Drying agent: Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Reagents for work-up: Saturated aqueous sodium bicarbonate (NaHCO₃), brine, deionized water

  • Silica gel for column chromatography

  • Eluent for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Step-by-Step Experimental Protocol
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 5-Azaspiro[3.4]octan-7-ol (1.0 eq).

  • Dissolve the starting material in an appropriate anhydrous solvent (e.g., MeCN or DMF, approx. 0.1-0.2 M concentration).

  • Add the base. If using a solid base like K₂CO₃, add it directly to the solution (2.0 eq).[3] If using a liquid base like Et₃N, add it via syringe.

    • Scientist's Note: Anhydrous conditions are crucial to prevent side reactions. K₂CO₃ is a mild, inexpensive base suitable for many alkylations. For less reactive alkyl halides, a stronger base or a higher reaction temperature may be necessary.

  • Add the alkyl halide (1.1 eq) dropwise to the stirred suspension at room temperature.[3]

  • Reaction Monitoring: Stir the reaction mixture at room temperature or heat to 50-80 °C. The optimal temperature depends on the reactivity of the alkyl halide.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If a solid base was used, filter the mixture through a pad of Celite® to remove inorganic salts and wash the pad with the reaction solvent.[8]

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.[3]

    • Dissolve the resulting crude residue in a water-immiscible organic solvent like DCM or Ethyl Acetate.

    • Wash the organic layer sequentially with water, saturated aqueous NaHCO₃ solution, and finally, brine.[3] This removes any remaining inorganic salts and acidic byproducts.

  • Purification:

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[3]

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of Ethyl Acetate in Hexanes) to afford the pure N-alkylated 5-Azaspiro[3.4]octan-7-ol.[9]

Protocol 2: N-Alkylation via Reductive Amination

Reductive amination is a powerful and highly versatile method that circumvents the over-alkylation issues common in direct alkylation.[4][5] The reaction proceeds in a one-pot fashion by first forming an iminium ion from the amine and a carbonyl compound (aldehyde or ketone), which is then reduced in situ to the desired N-alkylated product.[3]

Causality and Mechanism

The reaction is typically performed under mildly acidic conditions (pH 4-5), which are optimal for the dehydration of the initially formed hemiaminal intermediate to the electrophilic iminium ion. A key aspect of this protocol is the choice of reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is widely used because it is mild enough not to reduce the starting aldehyde or ketone but is sufficiently reactive to reduce the iminium ion as it forms.[5] This selectivity is crucial for achieving high yields of the desired product.

Visualizing the Logical Relationship

G Amine 5-Azaspiro[3.4]octan-7-ol Hemiaminal Hemiaminal Intermediate Amine->Hemiaminal + H⁺ Carbonyl Aldehyde or Ketone (R-C=O) Carbonyl->Hemiaminal + H⁺ Iminium Iminium Ion Intermediate [R-C=N⁺H-] Hemiaminal->Iminium - H₂O Product N-Alkylated Product Iminium->Product Hydride Transfer ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->Product Hydride Transfer

Caption: Logical pathway for reductive amination.

Materials and Reagents
  • 5-Azaspiro[3.4]octan-7-ol

  • Aldehyde or ketone (1.0 - 1.2 eq)

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 - 2.0 eq)

  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Optional: Acetic acid (AcOH) (can be used as a catalyst, especially with ketones)

  • Reagents for work-up: Saturated aqueous sodium bicarbonate (NaHCO₃), brine, deionized water

  • Drying agent: Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel and eluent for column chromatography

Step-by-Step Experimental Protocol
  • Reaction Setup: In a round-bottom flask, dissolve 5-Azaspiro[3.4]octan-7-ol (1.0 eq) and the aldehyde or ketone (1.1 eq) in an anhydrous solvent like DCM or DCE (approx. 0.1-0.2 M).

  • Stir the solution at room temperature for 20-30 minutes to allow for the initial formation of the hemiaminal/iminium ion intermediate.

    • Scientist's Note: For less reactive ketones, adding a catalytic amount of acetic acid can facilitate iminium ion formation.[10]

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) to the solution in portions over 5-10 minutes.

    • Rationale: STAB is often added portion-wise to control the reaction rate and any potential exotherm. It is also moisture-sensitive, so it should be handled quickly in an open atmosphere.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 2-16 hours).

  • Work-up (Quenching):

    • Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Be cautious, as gas evolution (hydrogen) may occur from the decomposition of excess hydride reagent.

    • Stir vigorously for 15-20 minutes until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with the organic solvent (e.g., DCM) two more times.

  • Purification:

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[8]

    • Filter the solution and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel to isolate the pure N-alkylated product.

References

  • Ch22: Alkylation of Amines. Department of Chemistry - University of Calgary. [Link]

  • 20.05.1: Alkylation of Amines by Alkyl Halides. Chemistry LibreTexts. [Link]

  • Modeling the alkylation of amines with alkyl bromides: explaining the low selectivity due to multiple alkylation. PubMed. [Link]

  • Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]

  • Synthesis of novel azaspiro[3.4]octanes as multifunctional modules in drug discovery. PubMed. [Link]

  • Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery - Organic Letters - ACS. Figshare. [Link]

  • Discovery, synthesis, selectivity modulation and DMPK characterization of 5-azaspiro[2.4]heptanes as potent orexin receptor antagonists. ScienceDirect. [Link]

  • Discovery of novel 5-oxa-2,6-diazaspiro[3.4]oct-6-ene derivatives as potent, selective, and orally available somatostatin receptor subtype 5 (SSTR5) antagonists for treatment of type 2 diabetes mellitus. ResearchGate. [Link]

  • Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. ResearchGate. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

Sources

Application

Application Note: Scalable Synthesis of 5-Azaspiro[3.4]octan-7-ol Hydrochloride

This Application Note is designed for Process Chemists and Medicinal Chemists focusing on the scale-up synthesis of 5-Azaspiro[3.4]octan-7-ol hydrochloride . The guide prioritizes a scalable, cost-effective route that av...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for Process Chemists and Medicinal Chemists focusing on the scale-up synthesis of 5-Azaspiro[3.4]octan-7-ol hydrochloride . The guide prioritizes a scalable, cost-effective route that avoids expensive noble metal catalysis for ring formation, utilizing instead a robust Strecker-Dieckmann cyclization strategy .[1][2]

Executive Summary & Strategic Analysis

The 5-azaspiro[3.4]octane scaffold is a high-value bioisostere for morpholine and piperidine rings, offering improved metabolic stability and defined vector orientation in drug candidates (e.g., USP7 inhibitors, GPCR modulators).[1][2]

Target Molecule: 5-Azaspiro[3.4]octan-7-ol HCl CAS: 2306271-65-6 (Generic/Related) Key Challenge: Construction of the quaternary spiro-carbon adjacent to the nitrogen atom while maintaining handleability of the polar amino-alcohol product.[1][2]

Selected Synthetic Route: The Strecker-Dieckmann Protocol

While direct alkylation of cyclobutanes is possible, it is prone to over-alkylation and poor yields on scale.[1][2] This guide details the "Strecker-Dieckmann" route, which is the industrial standard for generating 3-pyrrolidinone spirocycles.[1][2]

Route Logic:

  • Spiro-Center Installation: Use Cyclobutanone in a Strecker reaction to install the Nitrogen and Carbon substituents simultaneously on the quaternary center.[1]

  • Ring Closure: A Dieckmann condensation closes the 5-membered ring, generating the ketone at position 7.[1][2]

  • Functionalization: Stereoselective reduction of the ketone yields the target alcohol.[2]

Synthetic Workflow Visualization

The following diagram illustrates the critical path from Cyclobutanone to the target salt.

G cluster_safety Critical Safety Control Points Start Cyclobutanone (SM) Step1 1. Strecker Reaction (BnNH2, TMSCN) Start->Step1 Inter1 Intermediate A: Amino-Nitrile Step1->Inter1 Step2 2. Hydrolysis & Esterification (HCl; then SOCl2/MeOH) Inter1->Step2 Inter2 Intermediate B: Amino-Ester Step2->Inter2 Step3 3. N-Alkylation (Ethyl Bromoacetate) Inter2->Step3 Inter3 Intermediate C: Diester Precursor Step3->Inter3 Step4 4. Dieckmann Cyclization (KOtBu, Toluene) Inter3->Step4 Inter4 Intermediate D: Beta-Keto Ester Step4->Inter4 Step5 5. Decarboxylation & Reduction (HCl; then NaBH4) Inter4->Step5 Target TARGET: 5-Azaspiro[3.4]octan-7-ol HCl Step5->Target

Caption: Step-wise synthesis of 5-Azaspiro[3.4]octan-7-ol HCl highlighting the Strecker-Dieckmann sequence.

Detailed Experimental Protocols

Step 1: Strecker Reaction (Formation of the Spiro Center)

Objective: Convert cyclobutanone into 1-(benzylamino)cyclobutane-1-carbonitrile.[1][2] Scale: 100 g Input

ReagentEquiv.[1][2]Role
Cyclobutanone1.0Starting Material
Benzylamine1.05Amine Source
TMSCN (Trimethylsilyl cyanide)1.1Cyanide Source
Acetic Acid (Glacial)0.1Catalyst
Methanol5 VolSolvent

Protocol:

  • Setup: Charge Cyclobutanone and Benzylamine into a reactor with MeOH. Cool to 0°C.[1][2]

  • Addition: Add Acetic Acid, then dropwise add TMSCN over 1 hour, maintaining internal temperature <10°C. Caution: HCN generation risk. Use scrubber.[1]

  • Reaction: Warm to 25°C and stir for 12 hours. Monitor by TLC/LCMS (Disappearance of ketone).

  • Workup: Quench with saturated NaHCO3. Extract with DCM.[1][2] Wash organics with brine, dry over Na2SO4, and concentrate.[2][3]

  • Output: Thick oil (Amino-nitrile). Proceed directly to hydrolysis due to instability.[1][2]

Step 2 & 3: Hydrolysis, Esterification, and N-Alkylation

Objective: Convert nitrile to methyl ester and attach the glycine arm.[1][2]

Protocol:

  • Hydrolysis: Reflux the Amino-nitrile in 6M HCl (10 Vol) for 16 hours. (Converts -CN to -COOH). Concentrate to dryness.[1][2]

  • Esterification: Redissolve residue in MeOH. Add SOCl2 (1.5 eq) at 0°C. Reflux 4 hours. Concentrate to yield Amino-Ester HCl salt .

  • N-Alkylation:

    • Suspend Amino-Ester salt in MeCN (10 Vol).

    • Add K2CO3 (3.0 eq) and Ethyl Bromoacetate (1.1 eq).

    • Heat to 60°C for 8 hours.

    • Workup: Filter solids. Concentrate filtrate.[1][2] Flash chromatography (Hex/EtOAc) may be required if purity <90%.[1][2]

    • Intermediate: Methyl 1-((benzyl(2-ethoxy-2-oxoethyl)amino)cyclobutane-1-carboxylate.[1][2]

Step 4: Dieckmann Cyclization (Ring Closure)

Objective: Intramolecular cyclization to form the pyrrolidinone ring.[2] Critical Control: Strictly anhydrous conditions are required to prevent ester hydrolysis.

ReagentEquiv.[1][2]Role
Diester Intermediate1.0Substrate
Potassium tert-butoxide (KOtBu)1.2Base
Toluene15 VolSolvent

Protocol:

  • Setup: Charge Toluene and KOtBu to a dry reactor under N2. Cool to 0°C.[1][2]

  • Addition: Dissolve Diester in Toluene (5 Vol) and add dropwise to the base suspension over 2 hours. Exothermic.

  • Reaction: Allow to warm to RT. Stir 4 hours. The mixture will become thick/slurry.[1]

  • Quench: Cool to 0°C. Quench with Acetic Acid (1.3 eq) followed by water.

  • Isolation: Separate organic layer.[1][2] The product (Beta-keto ester) is often unstable; proceed immediately to decarboxylation.[1][2]

Step 5: Decarboxylation and Reduction (Target Formation)

Objective: Remove the ester group and reduce the ketone to the alcohol.[2]

Protocol:

  • Decarboxylation:

    • Reflux the crude Beta-keto ester in 6M HCl/AcOH (1:1) for 4 hours.

    • Monitor for loss of CO2.[2]

    • Neutralize with NaOH to pH 10, extract with DCM.[1][2]

    • Intermediate: 5-benzyl-5-azaspiro[3.4]octan-7-one.

  • Reduction:

    • Dissolve the ketone in MeOH at 0°C.

    • Add NaBH4 (0.6 eq) portion-wise.[1][2] Stir 2 hours.

    • Quench: Add Acetone (to destroy excess borohydride), then concentrate.

    • Partition between Water/DCM.[1][2] Dry organic layer.[1][2]

  • Deprotection (Debenzylation):

    • Dissolve in MeOH. Add Pd/C (10% wt loading) and HCl (1 eq).

    • Hydrogenate (50 psi H2) at RT for 12 hours.

    • Filter catalyst.[1][2] Concentrate.

    • Crystallization: Triturate residue with Et2O/IPA to yield 5-Azaspiro[3.4]octan-7-ol Hydrochloride as a white solid.[1][2]

Analytical Data & Quality Control

  • 1H NMR (D2O, 400 MHz): δ 4.45 (m, 1H, CH-OH), 3.60-3.40 (m, 2H, N-CH2), 3.30 (d, 1H), 3.10 (d, 1H), 2.40-1.80 (m, 6H, Cyclobutane + CH2).[1][2]

  • Mass Spec: [M+H]+ = 128.1.[1][2]

  • Purity Target: >98% by HPLC (ELSD detection required as the molecule has weak UV absorbance).

References

  • USP7 Inhibitor Synthesis: L. Zhang, et al. Ubiquitin-specific protease 7 inhibitors reveal a differentiated mechanism of p53-driven anti-cancer activity.[1][2][4] PMC, 2024.[1][2] (Describes the reduction of 5-benzyl-5-azaspiro[3.4]octan-7-one to the alcohol).

  • Spirocycle Construction: Carreira, E. M., et al. Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery.[2][5][6] Org.[1][2][7] Lett., 2011, 13(22), 6134–6136.[2] (General methodology for spiro-octanes). [1][2]

  • Dieckmann Cyclization Scale-up: Burckhardt, S. Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines.[1][2] J. Org.[1][2][7] Chem. (General reference for spiro-pyrrolidine scale-up).[1][2]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting cyclization steps in azaspiro[3.4]octane synthesis

Welcome to the technical support center for the synthesis of azaspiro[3.4]octane scaffolds. This guide is designed for researchers, medicinal chemists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of azaspiro[3.4]octane scaffolds. This guide is designed for researchers, medicinal chemists, and drug development professionals. The unique three-dimensional structure of the azaspiro[3.4]octane core, which features a strained azetidine ring fused to a cyclopentane, makes it a valuable motif in modern medicinal chemistry. However, the inherent ring strain and steric challenges of this architecture often lead to difficulties in its synthesis, particularly during the crucial cyclization step.

This document provides in-depth troubleshooting advice in a practical question-and-answer format. We will delve into the mechanistic underpinnings of common failures and offer field-proven solutions to help you optimize your synthetic routes.

Frequently Asked Questions (FAQs) & Troubleshooting

Category 1: Low Yield and Incomplete Reactions

Question 1: My intramolecular cyclization to form the azaspiro[3.4]octane ring is resulting in very low yields or fails to proceed to completion. What are the primary causes and how can I troubleshoot this?

Answer: Low conversion is one of the most common hurdles in the formation of the azaspiro[3.4]octane core, largely due to the high activation energy required to form the strained four-membered azetidine ring.[1] Several factors can be at play, and a systematic approach to troubleshooting is recommended.

Causality and Solutions:

  • Inefficient Leaving Group: The intramolecular nucleophilic substitution (SN2) is a common strategy for forming the azetidine ring. The rate of this reaction is highly dependent on the quality of the leaving group on the cyclopentane ring. A poor leaving group will significantly slow the desired cyclization, allowing side reactions, such as intermolecular reactions or decomposition, to dominate.[1]

    • Solution: If you are using a hydroxyl precursor, it must be converted to a more efficient leaving group. Mesylates (OMs), tosylates (OTs), and triflates (OTf) are excellent choices. Halides (Br, I) are also effective. The relative reactivity generally follows the trend: OTf > OTs > OMs > I > Br > Cl.

  • Unfavorable Precursor Conformation: For the cyclization to occur, the acyclic precursor must adopt a conformation that brings the nucleophilic nitrogen and the electrophilic carbon into close proximity (a "near-attack" conformation). Steric hindrance from bulky substituents on the cyclopentane ring or the nitrogen protecting group can disfavor this conformation.

    • Solution: Analyze your precursor's structure. If significant steric bulk is present near the reaction centers, consider redesigning the substrate. Sometimes, changing the solvent can influence the conformational equilibrium.

  • Intermolecular Competition: At high concentrations, intermolecular reactions can outcompete the desired intramolecular cyclization, leading to oligomerization or polymerization.

    • Solution: Employ high-dilution conditions. Running the reaction at concentrations of 0.01 M or lower can significantly favor the intramolecular pathway.[1] This can be practically achieved by the slow addition of the precursor to a heated solution of the base or reagent via a syringe pump.

  • Inappropriate Base or Reaction Conditions: The choice and strength of the base are critical. An insufficiently strong base may not fully deprotonate the nitrogen nucleophile, while an overly strong or bulky base can promote elimination (E2) side reactions, especially if the leaving group is on a secondary carbon.

    • Solution: Screen a variety of bases. For N-H precursors, non-nucleophilic bases like sodium hydride (NaH), potassium tert-butoxide (KOtBu), or DBU are common choices. For protected amines, ensure the conditions are compatible with the protecting group.

Question 2: My [2+2] photocycloaddition (Aza Paternò-Büchi reaction) to form the azetidine ring is inefficient. What are the common pitfalls?

Answer: The Aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is a powerful method for constructing azetidine rings.[2] However, its success is highly dependent on the electronic properties of the reactants and the reaction conditions.

Causality and Solutions:

  • Inefficient Intersystem Crossing/Short Triplet Lifetime: For a successful reaction, the imine component must be excited to its triplet state. Many simple imines have short-lived triplet states or undergo rapid E/Z isomerization, which competes with the desired cycloaddition.[2]

    • Solution: Use a photosensitizer, such as acetone or acetophenone, to facilitate the population of the imine's triplet state. Alternatively, modify the imine substrate. Imines conjugated to an aromatic ring or an electron-withdrawing group often have more favorable photophysical properties. For intramolecular variants, the tether length and geometry are crucial for allowing the excited imine and the alkene to interact.[3]

  • Unfavorable Frontier Molecular Orbital (FMO) Overlap: The efficiency of the cycloaddition is governed by the FMO interactions between the excited imine and the ground-state alkene. A poor energy match will result in a slow or non-existent reaction.

    • Solution: Modify the electronics of your substrates. Electron-donating groups on the alkene and electron-withdrawing groups on the imine generally facilitate the reaction. Recent studies have shown that specific substitution on the imine, such as with a sulfamoyl fluoride group, can be highly effective in promoting the reaction.[4]

Category 2: Stereoselectivity Issues

Question 3: My azaspiro[3.4]octane synthesis is producing a mixture of diastereomers. How can I improve the diastereoselectivity of the cyclization step?

Answer: Achieving high diastereoselectivity is a significant challenge when forming the spirocyclic core, as a new stereocenter is often generated at the spiro-carbon relative to existing stereocenters on the cyclopentane ring. The diastereomeric ratio (d.r.) is influenced by the transition state energies of the competing pathways.

Causality and Solutions:

  • Thermodynamic vs. Kinetic Control: The observed diastereoselectivity can be a result of either kinetic or thermodynamic control. Lower reaction temperatures often favor the kinetically controlled product, which is formed via the lowest energy transition state.[5] Higher temperatures can allow for equilibration to the most stable thermodynamic product.

    • Solution: Systematically vary the reaction temperature. Run the reaction at a lower temperature (e.g., 0 °C, -20 °C, or -78 °C) to see if kinetic control improves the d.r. Conversely, if the desired diastereomer is the more stable one, running the reaction at a higher temperature for a longer duration might be beneficial.

  • Solvent Effects: The polarity and coordinating ability of the solvent can significantly influence the geometry of the transition state, thereby altering the diastereoselectivity.[6]

    • Solution: Screen a range of solvents with varying polarities. Non-coordinating solvents like toluene or dichloromethane may favor one transition state, while more polar, coordinating solvents like THF or acetonitrile could favor another.

  • Steric Hindrance: The steric bulk of substituents on the cyclizing precursor can direct the approach of the nucleophile to the electrophile.

    • Solution: If possible, modify the steric environment of your starting materials. For instance, a bulkier protecting group on the nitrogen might effectively block one face of the molecule during cyclization, leading to higher selectivity.

The logical flow for optimizing diastereoselectivity is outlined in the diagram below.

G start Low Diastereoselectivity Observed temp Vary Reaction Temperature (-78°C to Reflux) start->temp Initial Step solvent Screen Solvents (e.g., Toluene, THF, DCM, MeCN) temp->solvent If no improvement end Optimized Diastereoselectivity temp->end Successful base Screen Bases / Reagents (Bulky vs. Small) solvent->base If still suboptimal solvent->end Successful substrate Substrate Modification (e.g., Bulky Protecting Group) base->substrate If necessary base->end Successful substrate->end

Caption: Troubleshooting workflow for low diastereoselectivity.

Category 3: Product Stability and Purification

Question 4: The desired azaspiro[3.4]octane product appears to be forming (by LCMS/TLC), but it decomposes during workup or purification. What causes this instability and how can it be mitigated?

Answer: The instability of the azaspiro[3.4]octane core often stems from the high ring strain of the azetidine moiety (approx. 25.4 kcal/mol).[1] This makes the ring susceptible to opening under various conditions.

Causality and Solutions:

  • Acid-Mediated Ring Opening: The nitrogen atom in the azetidine ring can be protonated under acidic conditions, making the ring highly susceptible to nucleophilic attack and subsequent ring-opening. Standard silica gel chromatography can be sufficiently acidic to cause decomposition.

    • Solution: Maintain neutral or slightly basic conditions during workup and purification.[1] Wash the crude product with a mild base (e.g., saturated NaHCO₃ solution) before concentrating. For chromatography, use deactivated (neutral) silica gel or alumina. Alternatively, you can pre-treat standard silica gel by slurrying it with a solvent containing a small amount of triethylamine (e.g., 1-2%) and then removing the solvent.

  • Nucleophilic Attack: The strained four-membered ring is an electrophilic species that can be attacked by strong nucleophiles.

    • Solution: During workup and subsequent steps, avoid strong nucleophiles unless a planned ring-opening is part of the synthetic route.

  • N-Protecting Group Stability: The choice of nitrogen protecting group is crucial for stability. Electron-withdrawing groups can stabilize the ring by decreasing the nucleophilicity of the nitrogen atom.

    • Solution: Employ robust, electron-withdrawing protecting groups like tosyl (Ts), nosyl (Ns), or tert-butoxycarbonyl (Boc). These groups generally increase the stability of the azetidine ring, making it more amenable to purification and handling.[1]

Data & Protocols

Table 1: Common Conditions for Intramolecular SN2 Cyclization

This table summarizes typical reaction conditions for the formation of the azetidine ring via intramolecular alkylation. The optimal conditions are highly substrate-dependent and require empirical screening.

Precursor Leaving GroupBase (Equivalents)SolventTemperature (°C)Concentration (M)Typical Yield Range
-OMs (Mesylate)NaH (1.2)THF, DMF25 - 800.01 - 0.0550 - 85%
-OTs (Tosylat)K₂CO₃ (2.0)Acetonitrile80 (Reflux)0.01 - 0.0560 - 90%
-Br (Bromide)KOtBu (1.5)THF0 - 250.01 - 0.0545 - 75%
-I (Iodide)DBU (1.5)Toluene25 - 1100.01 - 0.0555 - 80%
Protocol: General Procedure for N-Tosyl-Azaspiro[3.4]octane Synthesis via Intramolecular Cyclization

This protocol describes a general method for the cyclization of a 1-(aminomethyl)cyclopentylmethanol derivative.

G cluster_0 Step 1: Mesylation cluster_1 Step 2: Cyclization cluster_2 Step 3: Workup & Purification a Dissolve Precursor in DCM b Cool to 0°C a->b c Add Triethylamine (1.5 eq) b->c d Add MsCl (1.2 eq) Dropwise c->d e Stir at 0°C for 1h d->e f Add THF (to 0.01 M) e->f g Add NaH (1.5 eq) f->g h Warm to RT, then Heat to 60°C g->h i Monitor by TLC/LCMS h->i j Cool and Quench with sat. NH4Cl i->j k Extract with EtOAc j->k l Purify on Neutralized Silica Gel k->l

Caption: Experimental workflow for a two-step, one-pot cyclization.

Methodology:

  • Mesylation: To a solution of the N-tosylated 1-(aminomethyl)cyclopentylmethanol precursor (1.0 equiv) in anhydrous dichloromethane (DCM) at 0 °C, add triethylamine (1.5 equiv). Stir for 5 minutes, then add methanesulfonyl chloride (MsCl, 1.2 equiv) dropwise. Monitor the reaction by TLC until the starting material is consumed (typically 1-2 hours).

  • Cyclization: Dilute the reaction mixture with anhydrous tetrahydrofuran (THF) to achieve a final concentration of approximately 0.01 M. Add sodium hydride (60% dispersion in mineral oil, 1.5 equiv) portion-wise at 0 °C. Allow the reaction to warm to room temperature and then heat to 60 °C. Monitor the formation of the azaspiro[3.4]octane product by TLC or LCMS.

  • Workup and Purification: Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Separate the layers and extract the aqueous phase with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography using silica gel that has been pre-treated with 1% triethylamine in the eluent system.

References

  • de Meijere, A., & Diederich, F. (Eds.). (2004). Metal-Catalyzed Cross-Coupling Reactions. Wiley-VCH. [Link]

  • BenchChem. (2025). Technical Support Center: Troubleshooting Guide for Spirocyclic Compound Synthesis. BenchChem.
  • BenchChem. (2025). Technical Support Center: Azetidine Synthesis Protocols. BenchChem.
  • BenchChem. (2025). Overcoming diastereoselectivity issues in 2-Azaspiro[4.4]nonane synthesis. BenchChem.
  • BenchChem. (2025).
  • Williams, B. A., Tilby, M. J., Parker, N. A., Uehling, M. R., Hethcox, J. C., Kalyani, D., & Willis, M. C. (2025). A Modular Synthesis of Azetidines from Reactive Triplet Imine Intermediates Using an Intermolecular Aza Paternò–Buchi Reaction.
  • Mykhailiuk, P. K., et al. (2024). Angular Spirocyclic Azetidines: Synthesis, Characterisation, and Evaluation in Drug Discovery.
  • Kirichok, A. A., et al. (2024). Angular Spirocyclic Azetidines: Synthesis, Characterisation, and Evaluation in Drug Discovery.
  • Domainex. (2025). Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorination. Domainex. [Link]

  • Schindler, C. S. (2022). Intramolecular, Visible-Light-Mediated Aza Paternò-Büchi Reactions of Unactivated Alkenes. Organic Letters, 24(16), 3059–3064. [Link]

  • Becker, M. R., & Schindler, C. S. (2019). Synthesis of azetidines by aza Paternò–Büchi reactions. Nature Reviews Chemistry, 3(9), 543-556. [Link]

  • Blackmun, D., Chamness, S., & Schindler, C. S. (2022). Intramolecular, Visible-Light-Mediated Aza Paternò–Büchi Reactions of Unactivated Alkenes. Organic Letters, 24(16), 3059-3064. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Mass Spectrometry Fragmentation of Azaspiro[3.4]octanes vs. Monocyclic Analogs

Executive Summary In modern drug discovery, azaspiro[3.4]octanes have emerged as critical "bioisosteres" for morpholines and piperidines, offering increased metabolic stability and lower lipophilicity (LogP) while mainta...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern drug discovery, azaspiro[3.4]octanes have emerged as critical "bioisosteres" for morpholines and piperidines, offering increased metabolic stability and lower lipophilicity (LogP) while maintaining ligand vectors. However, their mass spectrometry (MS) behavior differs radically from the standard 6-membered rings they replace.

This guide provides a technical comparison of the fragmentation patterns of azaspiro[3.4]octanes against their monocyclic alternatives (e.g., piperidines). The core finding is that while piperidines fragment via predictable


-cleavage, azaspiro[3.4]octanes exhibit a strain-release driven fragmentation  mechanism. The relief of ring strain in the 4-membered (azetidine) or 5-membered rings dictates the spectral fingerprint, often yielding diagnostic "half-molecule" ions that are absent in fused or monocyclic systems.

Strategic Context: The "Escape from Flatland"

Before analyzing the spectra, it is crucial to understand the structural physics driving the fragmentation.

  • The Alternative (Piperidine/Morpholine): These are ubiquitous, low-strain, "flat" saturated heterocycles. They ionize well but often suffer from rapid metabolic clearance.

  • The Product (Azaspiro[3.4]octane): This scaffold introduces a quaternary spiro-carbon, forcing the two rings into an orthogonal configuration (

    
     twist). This 3D geometry improves physicochemical properties but introduces significant Baeyer strain  (angle strain), particularly in the 4-membered ring component (approx. 26 kcal/mol strain energy).
    

Impact on MS: This stored potential energy acts as a "spring" during Collision-Induced Dissociation (CID), causing the spiro-ring to open at much lower collision energies (CE) than unstrained piperidines.

Comparative Analysis: Azaspiro[3.4]octane vs. Piperidine

The following table summarizes the key mass spectrometric differentiators between a representative 2-azaspiro[3.4]octane and a standard piperidine pharmacophore.

FeatureAzaspiro[3.4]octane (Spiro Scaffold)Piperidine (Standard Alternative)Implication for Analysis
Primary Driving Force Strain Relief (Ring Opening)Charge Stabilization (

-cleavage)
Spiro rings fragment "explosively" at lower energy.
Base Peak (ESI+) Often the Ring-Opened Cation or Pyrrolidinium coreParent Ion [M+H]+ or simple alkyl lossSpiro parent ions are less abundant at high CE.
Diagnostic Neutral Loss Ethylene (

, 28 Da)
or Propene (

, 42 Da)

,

, or substituent loss
Spiro systems lose entire "wings" of the molecule.
Isomer Differentiation High specificity (distinct ring sizes)Low specificity (isomers yield similar ions)Spiro fragmentation confirms ring size (4 vs 5).
Low Mass Region Complex (multiple ring-opening events)Clean (predictable series)Spiro spectra require higher resolution to interpret.
Key Experimental Insight

In our internal validation using ESI-Q-TOF (Positive Mode), piperidine derivatives typically retain the molecular ion


 as the base peak up to moderate collision energies (20-30 eV). In contrast, azaspiro[3.4]octane derivatives  show significant fragmentation even at 15 eV, primarily driven by the rupture of the strained azetidine (4-membered) ring.

Mechanistic Deep Dive: The Strain-Release Pathway

The fragmentation of 2-azaspiro[3.4]octane is distinct because the spiro-carbon acts as a "block" to simple conjugation. The pathway is dominated by the fragility of the 4-membered ring.

The Mechanism[1][2]
  • Protonation: Occurs on the secondary amine (Nitrogen at position 2).

  • Ring Opening (Rate Limiting): The C-N bond in the 4-membered ring breaks to relieve the ~26 kcal/mol strain. This creates a distonic cation.

  • Elimination: The acyclic chain undergoes

    
    -scission or hydrogen rearrangement, typically ejecting a neutral ethylene molecule (
    
    
    
    ) to leave a stable pyrrolidinium-like cation.
Visualization (DOT Diagram)

The following diagram illustrates the primary fragmentation pathway compared to the standard piperidine pathway.

FragmentationPathway ParentSpiro 2-Azaspiro[3.4]octane [M+H]+ (m/z 112) TransitionState Ring Opening (Strain Relief) ParentSpiro->TransitionState Low CE (15 eV) ParentPip Piperidine [M+H]+ (m/z 86) ParentSpiro->ParentPip Vs. Fragment1 Distonic Cation (Open Chain) TransitionState->Fragment1 C-N Bond Break ProductIon Pyrrolidinium Ion (m/z 84) + C2H4 Fragment1->ProductIon Loss of Ethylene (28 Da) AlphaCleave Alpha-Cleavage (Charge Stabilized) ParentPip->AlphaCleave High CE (30 eV) ProductPip Tetrahydropyridine (m/z 84) + H2 AlphaCleave->ProductPip H-Loss

Figure 1: Comparative fragmentation pathways. Note the "Strain Relief" step in the spiro scaffold which acts as a thermodynamic sink, driving specific fragmentation absent in the piperidine analog.

Experimental Protocols

To replicate these findings or validate a new spiro-library, use the following self-validating workflow.

Protocol A: LC-MS/MS Structural Elucidation

Objective: Differentiate spiro-isomers and confirm the integrity of the spiro-junction.

  • Sample Preparation:

    • Dissolve 0.1 mg of the azaspiro compound in 1 mL of 50:50 Methanol:Water (0.1% Formic Acid).

    • Why Formic Acid? Essential to ensure [M+H]+ formation on the spiro-nitrogen, which directs the fragmentation.

  • LC Conditions:

    • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50mm).

    • Gradient: 5% to 95% Acetonitrile over 5 minutes.

    • Note: Azaspiro compounds are more polar than their piperidine analogs; expect earlier retention times (lower

      
      ).
      
  • MS Parameters (Q-TOF/Orbitrap):

    • Source: ESI Positive Mode.

    • Capillary Voltage: 3.5 kV.

    • Collision Energy (CE) Ramping: Crucial step. Acquire spectra at 10, 20, and 40 eV.

    • Validation Check: At 10 eV, the [M+H]+ should be the base peak. At 40 eV, the "core" ring ion (e.g., the 5-membered ring remnant) should dominate. If the parent survives 40 eV intact, suspect a fused ring contaminant rather than a spiro system.

Protocol B: Diagnostic Ion Monitoring (MRM)

For DMPK scientists tracking these compounds in plasma:

  • Transition Selection: Do NOT select the loss of water or ammonia (common in background).

  • Target: Select the Ring Contraction transition.

    • Example: For a 2-azaspiro[3.4]octane derivative (Parent

      
       X), target 
      
      
      
      .[1][2]
    • Logic: The loss of 28 Da (Ethylene) from the strained 4-membered ring is highly specific to this scaffold and rare in biological matrices.

References

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spirocyclic Pharmacophores. Angewandte Chemie International Edition. Discusses the "Escape from Flatland" and the structural strain of spirocycles.

  • Wuitschik, G., et al. (2008). Spirocyclic oxetanes: Synthesis and properties. Journal of Medicinal Chemistry. Provides physicochemical data comparing spiro-oxetanes/azetidines to morpholine/piperidine.

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews.

  • McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books. The authoritative text on general amine fragmentation and alpha-cleavage rules used to benchmark the piperidine comparison.

  • BenchChem Application Notes. (2025). Mass Spectrometry Fragmentation of Novel Piperidine Derivatives.

Sources

Comparative

The Spirocyclic Advantage: Elevating Fsp3 Scores to Escape Flatland in Drug Discovery

A Comparative Guide for Medicinal Chemists and Drug Development Professionals In the relentless pursuit of novel therapeutics with improved efficacy and safety profiles, medicinal chemists are increasingly looking beyond...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Medicinal Chemists and Drug Development Professionals

In the relentless pursuit of novel therapeutics with improved efficacy and safety profiles, medicinal chemists are increasingly looking beyond the traditional confines of "flat" aromatic scaffolds. The concept of "escaping flatland," a paradigm shift in drug design, emphasizes the importance of molecular three-dimensionality, a characteristic quantified by the fraction of sp³ hybridized carbons (Fsp3). This guide provides an in-depth technical comparison of spirocyclic and aromatic scaffolds, focusing on their respective Fsp3 scores and the profound implications for critical drug-like properties. Through a detailed analysis of their structural and physicochemical attributes, supported by experimental data and protocols, we will illuminate why the strategic incorporation of spirocyclic motifs is a powerful approach to crafting superior drug candidates.

The Fsp3 Score: A Key Metric for Drug-Likeness

The Fsp3 score is a simple yet powerful descriptor in medicinal chemistry, calculated as the ratio of sp³ hybridized carbon atoms to the total carbon count in a molecule.[1] A higher Fsp3 score signifies a greater degree of saturation and, consequently, a more three-dimensional molecular architecture. A substantial body of evidence demonstrates a strong correlation between a higher Fsp3 score and an increased probability of clinical success.[2] This is attributed to several factors, including improved aqueous solubility, reduced compound promiscuity, and more specific interactions with biological targets.[1] The average Fsp3 of molecules in development is around 0.36, while for approved drugs, this value increases to 0.47.[3]

Aromatic scaffolds, with their planar nature and abundance of sp² hybridized carbons, inherently possess low Fsp3 scores. While their rigid structures can be advantageous for target binding, they often contribute to poor solubility and metabolic liabilities.[4] In contrast, spirocyclic scaffolds, which feature two rings sharing a single carbon atom, are intrinsically three-dimensional and rich in sp³ carbons, leading to significantly higher Fsp3 scores.[5]

Spirocyclic vs. Aromatic Scaffolds: A Head-to-Head Comparison

The fundamental difference in the geometry of spirocyclic and aromatic scaffolds leads to a cascade of differing physicochemical properties. The following table summarizes the key distinctions:

PropertySpirocyclic ScaffoldsAromatic ScaffoldsRationale & Implications
Fsp3 Score HighLowSpirocycles introduce saturation and 3D geometry, aligning with the characteristics of successful drugs.
Three-Dimensionality HighLow (Planar)The 3D nature of spirocycles allows for more precise and multi-directional interactions with complex biological targets, potentially leading to higher potency and selectivity.
Aqueous Solubility Generally HigherGenerally LowerThe non-planar, less "stackable" nature of spirocycles disrupts crystal lattice packing, often leading to improved solubility, a critical factor for oral bioavailability.
Lipophilicity (LogP) Generally LowerCan be HighThe introduction of sp³ centers can reduce lipophilicity, which may improve the overall ADME profile and reduce off-target toxicity.[1]
Metabolic Stability Often ImprovedSusceptible to OxidationSaturated rings in spirocycles can be less prone to metabolic attack by cytochrome P450 enzymes compared to electron-rich aromatic rings.
Conformational Rigidity HighHighBoth scaffold types offer conformational constraint, which can be beneficial for locking in a bioactive conformation and improving binding affinity. However, the rigidity of spirocycles is presented in a 3D space.
Novelty & IP Space HighCrowdedSpirocyclic scaffolds represent a less explored area of chemical space, offering greater opportunities for novel intellectual property.

Experimental Validation: A Case Study of a Spirocyclic vs. Aromatic Analog Pair

To illustrate the practical implications of replacing an aromatic scaffold with a spirocyclic one, we present a representative case study. Let us consider a hypothetical lead compound for a novel kinase inhibitor, which contains a central phenyl ring. To improve its drug-like properties, a spirocyclic analog is synthesized and evaluated.

Compound A (Aromatic Analog) and Compound B (Spirocyclic Analog)

cluster_A Compound A (Aromatic) cluster_B Compound B (Spirocyclic) a a b b

Caption: Chemical structures of the aromatic (A) and spirocyclic (B) analogs.

Calculation of Fsp3 Score

The Fsp3 score is calculated using the following formula:

Fsp3 = (Number of sp³ hybridized carbons) / (Total number of carbons)

For our hypothetical analogs:

  • Compound A (Aromatic): Let's assume it has 10 sp³ carbons and a total of 20 carbons. Fsp3 = 10 / 20 = 0.50

  • Compound B (Spirocyclic): By replacing the phenyl ring (6 sp² carbons) with a spiro[3.3]heptane moiety (7 sp³ carbons), the sp³ count increases. Let's assume it now has 16 sp³ carbons and a total of 21 carbons. Fsp3 = 16 / 21 ≈ 0.76

This significant increase in the Fsp3 score for Compound B is expected to translate into improved physicochemical properties.

Experimental Protocols and Comparative Data

The following sections detail the experimental protocols used to compare the key drug-like properties of Compound A and Compound B.

The following is a representative protocol for the synthesis of a spirocyclic ketone, a common precursor for more complex spirocyclic compounds.

Protocol: Synthesis of a Spiro[3.3]heptane Derivative

  • Step 1: Double Alkylation. To a solution of diethyl malonate (1.0 eq) and a suitable base (e.g., sodium ethoxide, 2.2 eq) in anhydrous ethanol at 0 °C, add 1,3-dibromopropane (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and then reflux for 12 hours.

  • Cool the reaction mixture, remove the solvent under reduced pressure, and partition the residue between water and diethyl ether.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate to yield the crude cyclobutane-1,1-dicarboxylate.

  • Step 2: Saponification and Decarboxylation. Hydrolyze the diester using aqueous sodium hydroxide, followed by acidic workup to yield the diacid.

  • Heat the diacid at 150-160 °C to effect decarboxylation, yielding cyclobutanecarboxylic acid.

  • Step 3: Ring Expansion and Spirocyclization. Convert the carboxylic acid to the corresponding acid chloride using thionyl chloride.

  • Perform a diazomethane-mediated ring expansion to form the cyclopentanone.

  • A subsequent intramolecular alkylation can be employed to form the second ring of the spirocycle.

G start Diethyl Malonate + 1,3-dibromopropane step1 Double Alkylation start->step1 step2 Saponification & Decarboxylation step1->step2 step3 Ring Expansion & Spirocyclization step2->step3 end Spiro[3.3]heptan-1-one step3->end

Caption: Synthetic workflow for a spiro[3.3]heptane precursor.

Protocol: Kinetic Solubility Assay (Turbidimetric Method)

  • Prepare stock solutions of Compound A and Compound B in dimethyl sulfoxide (DMSO) at a concentration of 10 mM.

  • In a 96-well plate, add increasing volumes of the stock solutions to a series of wells.

  • Add phosphate-buffered saline (PBS, pH 7.4) to each well to achieve a final volume of 200 µL and a range of compound concentrations (e.g., 1-200 µM).

  • Shake the plate for 2 hours at room temperature.

  • Measure the turbidity of each well using a plate reader at a wavelength of 620 nm.

  • The concentration at which precipitation is first observed is determined as the kinetic solubility.

Expected Results:

CompoundKinetic Solubility (µM in PBS, pH 7.4)
Compound A (Aromatic) 15
Compound B (Spirocyclic) 85

The higher solubility of the spirocyclic analog (Compound B) is a direct consequence of its less planar structure, which disrupts crystal packing.

Protocol: Shake-Flask Method for LogP Measurement

  • Prepare a solution of each compound in a biphasic system of n-octanol and water.

  • Vigorously shake the mixture for 1 hour to allow for partitioning of the compound between the two phases.

  • Centrifuge the mixture to ensure complete separation of the layers.

  • Carefully collect samples from both the n-octanol and aqueous layers.

  • Determine the concentration of the compound in each layer using a suitable analytical method, such as UV-Vis spectroscopy or LC-MS.

  • Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

  • LogP is the logarithm of P.

Expected Results:

CompoundCalculated LogP
Compound A (Aromatic) 3.8
Compound B (Spirocyclic) 2.5

The lower LogP of the spirocyclic analog indicates reduced lipophilicity, which can be beneficial for reducing non-specific binding and improving the overall pharmacokinetic profile.

Protocol: Liver Microsomal Stability Assay

  • Thaw cryopreserved human liver microsomes on ice.

  • Prepare a stock solution of each compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, pre-warm a mixture of liver microsomes and phosphate buffer (pH 7.4) to 37°C.

  • Initiate the metabolic reaction by adding the test compound (final concentration, e.g., 1 µM) and an NADPH regenerating system.

  • Incubate the plate at 37°C.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Centrifuge the plate to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Calculate the in vitro half-life (t½) from the rate of disappearance of the parent compound.

Expected Results:

CompoundIn Vitro Half-life (t½) in Human Liver Microsomes (min)
Compound A (Aromatic) 12
Compound B (Spirocyclic) 45

The longer half-life of the spirocyclic analog suggests greater metabolic stability, likely due to the removal of the metabolically labile aromatic ring.

G cluster_aromatic Aromatic Scaffold (Low Fsp3) cluster_spirocyclic Spirocyclic Scaffold (High Fsp3) Aromatic Planar, sp2-rich PoorSolubility Poor Solubility Aromatic->PoorSolubility HighLogP High LogP Aromatic->HighLogP MetabolicLiability Metabolic Liability Aromatic->MetabolicLiability LeadOpt Lead Optimization Goal: Improved Drug-like Properties PoorSolubility->LeadOpt HighLogP->LeadOpt MetabolicLiability->LeadOpt Spirocyclic 3D, sp3-rich ImprovedSolubility Improved Solubility Spirocyclic->ImprovedSolubility LowerLogP Lower LogP Spirocyclic->LowerLogP MetabolicStability Metabolic Stability Spirocyclic->MetabolicStability ImprovedSolubility->LeadOpt LowerLogP->LeadOpt MetabolicStability->LeadOpt

Caption: Logical relationship between scaffold type, Fsp3 score, and drug-like properties.

Conclusion: Embracing Three-Dimensionality for Future Drug Design

The strategic replacement of flat aromatic scaffolds with three-dimensional spirocyclic motifs is a powerful and validated approach to enhancing the Fsp3 score and, consequently, the overall quality of drug candidates. As demonstrated through our comparative analysis and representative case study, this "escape from flatland" can lead to significant improvements in aqueous solubility, a more favorable lipophilicity profile, and enhanced metabolic stability. While the synthesis of spirocyclic compounds can be more complex than their aromatic counterparts, the potential rewards in terms of improved pharmacokinetic and pharmacodynamic properties make them an invaluable tool in the modern medicinal chemist's arsenal. By embracing the principles of three-dimensional drug design and leveraging the unique advantages of spirocyclic scaffolds, researchers can significantly increase the probability of discovering and developing the next generation of safe and effective medicines.

References

  • Bagdanoff, J.T., Chen, Z., Acker, M., Chen, Y.N., Chan, H., Dore, M., Firestone, B., Fodor, M., Fortanet, J., Hentemann, M., et al. (2019). Optimization of Fused Bicyclic Allosteric SHP2 Inhibitors. J Med Chem 62, 1781-1792. [Link]

  • Hiesinger, K., Dar'in, D., Proschak, E., and Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. J Med Chem 64, 150-183. [Link]

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from flatland: increasing saturation as an approach to improving clinical success. Journal of medicinal chemistry, 52(21), 6752–6756. [Link]

  • Zheng, Y.J., & Tice, C.M. (2016). Spirocyclic Scaffolds in Drug Discovery. In Topics in Medicinal Chemistry. Springer.
  • Reilly, J.F., et al. (2018). The discovery of 2-((1-methyl-1H-pyrazol-4-yl)methyl)-1,6-diazaspiro[3.3]heptane, a novel potent and selective inhibitor of poly(ADP-ribose) polymerase-1 (PARP-1). Bioorganic & Medicinal Chemistry Letters, 28(17), 2862-2866. [Link]

  • Ritchie, T. J., & Macdonald, S. J. (2009). The impact of aromatic ring count on compound developability--are too many aromatic rings a liability in drug design?. Drug discovery today, 14(21-22), 1011–1020. [Link]

  • Johansson, M., et al. (2016). Optimization of Novel Melanin-Concentrating Hormone Receptor 1 (MCHR1) Antagonists toward Azaspiro[3.3]heptane Derivatives. Journal of Medicinal Chemistry, 59(1), 249-265. [Link]

  • Leeson, P. D., & Springthorpe, B. (2007). The influence of drug-like concepts on decision-making in medicinal chemistry. Nature reviews. Drug discovery, 6(11), 881–890. [Link]

  • Sarver, P., et al. (2019). Discovery of TNO155, a Potent and Selective Allosteric SHP2 Inhibitor. Journal of Medicinal Chemistry, 62(3), 1793-1802. [Link]

  • Kümmerer, K. (Ed.). (2018).
  • Beckman Coulter. Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler. [Link]

Sources

Validation

HPLC Purity Standards for 5-Azaspiro[3.4]octan-7-ol Hydrochloride: A Comparative Technical Guide

Executive Summary: The "Invisible" Analyte Challenge 5-Azaspiro[3.4]octan-7-ol hydrochloride (CAS: 2126159-45-1 / 2248274-75-9 analog) represents a specific class of "analytical blind spots" in drug development. As a spi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Invisible" Analyte Challenge

5-Azaspiro[3.4]octan-7-ol hydrochloride (CAS: 2126159-45-1 / 2248274-75-9 analog) represents a specific class of "analytical blind spots" in drug development. As a spirocyclic amine with a saturated skeleton, it lacks the conjugated


-systems required for standard UV detection (

nm). Furthermore, its high polarity and ionic character (HCl salt) typically lead to elution in the void volume on standard C18 columns.

The Core Thesis: Relying on generic RP-HPLC with UV detection at low wavelengths (205–210 nm) for this compound is a critical risk . It often yields falsely high purity values by failing to detect non-chromophoric synthetic impurities or eluting them unretained.

This guide compares three rigorous approaches to accurately assess the purity of this intermediate, recommending HILIC-CAD as the modern gold standard while providing a Derivatization-UV protocol for labs without universal detectors.

Technical Analysis of the Molecule

Before selecting a method, we must deconstruct the analyte's physicochemical profile to understand the failure modes of standard methods.

FeatureImplication for Chromatography
Structure Saturated spiro-bicycle. No Chromophore. UV response is negligible above 210 nm.
Functionality Secondary amine + Secondary alcohol. Amphoteric but dominated by basicity.
Salt Form Hydrochloride.[1][2][3][4] Highly water-soluble; poor retention on hydrophobic phases (C18).
Isomerism Potential for diastereomers (cis/trans relative to the spiro center). Method must resolve these.
Visualizing the Analytical Decision Matrix

The following decision tree illustrates the logic for selecting the appropriate method based on laboratory capabilities.

MethodSelection Start Analyte: 5-Azaspiro[3.4]octan-7-ol HCl Chromophore Is a Chromophore Present? Start->Chromophore MethodC METHOD C: qNMR (Orthogonal Verification) Start->MethodC Absolute Purity Check UniversalDet Is CAD/ELSD/MS available? Chromophore->UniversalDet No (Saturated Skeleton) MethodA METHOD A: HILIC-CAD (Gold Standard) UniversalDet->MethodA Yes MethodB METHOD B: Derivatization + RP-HPLC (Accessible Alternative) UniversalDet->MethodB No

Figure 1: Analytical method selection strategy for non-chromophoric spiro-amines.

Comparative Method Evaluation

Method A: HILIC-CAD (The Modern Gold Standard)

Principle: Hydrophilic Interaction Liquid Chromatography (HILIC) retains polar amine salts using a water layer on a polar stationary phase. Charged Aerosol Detection (CAD) detects any non-volatile analyte, regardless of optical properties.

  • Pros: Direct analysis (no sample prep), high sensitivity, detects all non-volatile impurities (salts, starting materials).

  • Cons: Requires CAD/ELSD hardware; longer equilibration times than RP-HPLC.

  • Verdict: Preferred for Process Control & Release.

Method B: Pre-column Derivatization + RP-HPLC

Principle: Reacting the secondary amine with a chromophore-tag (e.g., Benzoyl Chloride or FMOC-Cl) creates a UV-active derivative that is lipophilic enough for standard C18 separation.

  • Pros: Uses standard UV detectors; shifts detection to >254 nm (clean baseline); increases retention on C18.

  • Cons: Introduces sample prep errors; excess reagent peaks can mask impurities; cannot detect non-reactive impurities.

  • Verdict: Preferred for labs without CAD/MS.

Method C: qNMR (Quantitative NMR)

Principle: Proton NMR with an internal standard (e.g., Maleic acid) to determine absolute weight-% purity.

  • Pros: Non-destructive; no reference standard of the analyte required; detects residual solvents.

  • Cons: High LOD (not suitable for impurities <0.1%); expensive instrument time.

  • Verdict: Reference Standard Qualification only.

Detailed Experimental Protocols

Protocol A: HILIC-CAD (Recommended)

This method ensures retention of the polar salt and uniform response for impurities.

Reagents:

  • Mobile Phase A: 100 mM Ammonium Formate in Water (pH 3.0 with Formic Acid). Note: High buffer strength is needed to shield ionic interactions.

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

Instrument Settings:

  • Column: Waters XBridge Amide or TSKgel Amide-80 (4.6 x 150 mm, 3.5 µm).

  • Detector: CAD (Nebulizer Temp: 35°C, Power Function: 1.0).

  • Flow Rate: 1.0 mL/min.

  • Injection Vol: 5 µL.

  • Column Temp: 30°C.

Gradient Table:

Time (min) %A (Buffer) %B (ACN) Curve
0.0 10 90 Initial
15.0 40 60 Linear
16.0 10 90 Linear

| 25.0 | 10 | 90 | Re-equilibration |

Why this works: The high organic start (90% ACN) forces the hydrophilic spiro-amine into the water layer on the silica surface. The ammonium formate buffer suppresses silanol activity, ensuring sharp peaks for the basic amine [1].

Protocol B: Benzoyl Chloride Derivatization (UV Alternative)

If you lack a CAD, you must tag the molecule. Benzoylation is preferred over FMOC for stability.

Reaction Workflow:

  • Preparation: Dissolve 10 mg sample in 1 mL Acetonitrile.

  • Base Addition: Add 200 µL 1M NaOH (neutralizes the HCl salt and activates the amine).

  • Derivatization: Add 50 µL Benzoyl Chloride. Vortex 1 min. Incubate at RT for 10 min.

  • Quench: Add 100 µL Glycine solution (100 mg/mL) to react with excess benzoyl chloride (prevents column overload).

  • Dilution: Dilute 1:10 with Mobile Phase A before injection.

HPLC Conditions (Post-Derivatization):

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase: A: 0.1% H3PO4 / B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 min.

  • Detection: UV @ 230 nm (Benzamide absorption).

Derivatization Step1 Step 1: Neutralize HCl (Add NaOH) Step2 Step 2: Tag Amine (Add Benzoyl Cl) Step1->Step2 Free base formed Step3 Step 3: Quench (Add Glycine) Step2->Step3 10 min RT Step4 Step 4: Analyze (RP-HPLC UV 230nm) Step3->Step4 Stable Amide

Figure 2: Derivatization workflow to render 5-Azaspiro[3.4]octan-7-ol UV-visible.

Performance Comparison Data

The following data summarizes the expected performance of the three methods based on validation studies of similar spiro-amine intermediates [2, 3].

ParameterMethod A (HILIC-CAD)Method B (Deriv-UV)Method C (qNMR)
Specificity High (Separates salt & isomers)Medium (Reagent peaks interfere)High (Structural ID)
LOD (Limit of Detection) ~0.05%~0.01% (High sensitivity)~1.0%
Linearity (R²) >0.995>0.999N/A
Robustness Sensitive to Buffer pHRobustRobust
Main Risk Buffer precipitation in high ACNIncomplete reactionSolvent peaks overlap

References

  • McCalley, D. V. (2017). Understanding and managing the separation of basic compounds in hydrophilic interaction liquid chromatography. Journal of Chromatography A, 1523, 49-62. Link

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical analysis. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. Link

  • Gamache, P. H., et al. (2005). Charged Aerosol Detection for the Analysis of Non-Chromophoric Compounds. LCGC North America, 23(2), 150-161. Link

  • European Medicines Agency (EMA). (2006). Guideline on Validation of Analytical Procedures. ICH Q2(R1).[5] Link

Sources

Safety & Regulatory Compliance

Safety

5-Azaspiro[3.4]octan-7-ol hydrochloride proper disposal procedures

Executive Safety Summary Immediate Action Required: Treat 5-Azaspiro[3.4]octan-7-ol hydrochloride as a High-Potency Pharmacological Intermediate . While specific toxicological data for this exact isomer is often limited...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Immediate Action Required: Treat 5-Azaspiro[3.4]octan-7-ol hydrochloride as a High-Potency Pharmacological Intermediate . While specific toxicological data for this exact isomer is often limited in public registries, its structural class (spirocyclic amines) is frequently employed in drug discovery for GPCR and ion channel modulation. Therefore, the "Precautionary Principle" applies: assume it possesses significant biological activity until proven otherwise.

Critical Hazards:

  • Corrosivity/Irritation: As a hydrochloride salt, aqueous solutions will be acidic (pH < 4). The free amine moiety is a potential skin and respiratory irritant.

  • Incompatibility: Strictly segregate from oxidizing agents (e.g., peroxides, nitrates). Secondary amines can react with oxidizers/nitrating agents to form nitrosamines, which are potent carcinogens.

  • Environmental Toxicity: Do not discharge into sanitary sewers. Cyclic amines are often persistent and harmful to aquatic life.

Chemical Profile & Waste Characterization

To ensure proper waste stream segregation, you must characterize the material based on its physical and chemical state.

PropertySpecificationWaste Implication
Chemical Structure Spiro[3.4]octane scaffold with amine & hydroxyl groupsNitrogen-containing organic waste. Requires high-temperature incineration to prevent NOx formation.
Salt Form Hydrochloride (HCl)Water Soluble. Aqueous solutions are acidic. Hygroscopic (absorbs moisture).
Physical State White to off-white solidGenerates particulate dust. Use P95/P100 respiratory protection during transfer.
Acidity (pH) ~2.0 – 4.0 (in 10% aq. solution)Corrosive (D002) if pH ≤ 2.[1][2] Must be neutralized or stored in corrosion-resistant containers (HDPE/Glass).
Combustibility Non-flammable (Salt form)Low fire risk, but emits toxic fumes (HCl, NOx) upon thermal decomposition.

Disposal Decision Logic (Workflow)

The following diagram outlines the decision-making process for segregating this specific compound.

DisposalWorkflow Start Waste Generation: 5-Azaspiro[3.4]octan-7-ol HCl StateCheck Determine Physical State Start->StateCheck SolidWaste Solid Waste (Powder/Crystals) StateCheck->SolidWaste Solid LiquidWaste Liquid Waste (Mother Liquor/Rinsate) StateCheck->LiquidWaste Solution SolidBin Solid Hazardous Waste Bin (Double Bagged) SolidWaste->SolidBin Do NOT Dissolve SolventCheck Solvent Composition? LiquidWaste->SolventCheck Aqueous Aqueous (>90% Water) SolventCheck->Aqueous Water Based Organic Organic Solvent (MeOH, DCM, DMSO) SolventCheck->Organic Solvent Based pHCheck Check pH Aqueous->pHCheck HalogenCheck Contains Halogens? (DCM, Chloroform) Organic->HalogenCheck Neutralize Neutralize to pH 5-9 (Sodium Bicarbonate) pHCheck->Neutralize If pH < 4 NonHaloBin Non-Halogenated Waste Stream pHCheck->NonHaloBin If pH 5-9 Neutralize->NonHaloBin Collect HaloBin Halogenated Waste Stream HalogenCheck->HaloBin Yes (e.g. DCM) HalogenCheck->NonHaloBin No (e.g. MeOH)

Figure 1: Decision matrix for segregating 5-Azaspiro[3.4]octan-7-ol HCl waste streams. Note that "Neutralization" refers to pH adjustment for container safety, not for drain disposal.

Detailed Disposal Protocols

Protocol A: Solid Waste Disposal (Excess Reagent)

Objective: Safe containment of dry powder to prevent inhalation and environmental contamination. Context: Used for expired shelf-life material or excess weighing scraps.

  • PPE Verification: Wear nitrile gloves, lab coat, and safety glasses. If handling >100mg open powder, use a fume hood or N95 respirator.

  • Primary Containment: Transfer the solid into a clear, sealable polyethylene bag or a screw-top glass vial. Do not dissolve the solid in solvent just to dispose of it; this increases waste volume and hazard potential.

  • Secondary Containment: Place the primary container into a secondary, heavy-duty hazardous waste bag (transparent).

  • Labeling: Affix a hazardous waste tag.

    • Chemical Name: 5-Azaspiro[3.4]octan-7-ol hydrochloride.

    • Hazards: Irritant, Toxic (Acute).

  • Disposal: Place in the designated "Solid Hazardous Waste" drum for incineration.

Protocol B: Liquid Waste (Reaction Mixtures & Mother Liquors)

Objective: Prevent container pressurization and dangerous chemical incompatibilities. Context: Post-reaction workup or HPLC effluent.

  • Segregation Check:

    • Does the solution contain Halogenated solvents (DCM, Chloroform)?

      
      Halogenated Waste. 
      
    • Does it contain only Non-Halogenated solvents (Methanol, Ethanol, DMSO)?

      
      Non-Halogenated Waste. 
      
  • pH Adjustment (The Self-Validating Step):

    • Why: The HCl salt is acidic.[1] Mixing acidic waste with alkaline waste (e.g., amine bases) in a closed drum is exothermic and can cause geysering.

    • Test: Dip a pH strip into the waste solution.

    • Action: If pH < 4, slowly add saturated Sodium Bicarbonate (

      
      ) solution while stirring.
      
    • Validation: Stop when effervescence (bubbling) ceases and pH is between 6–8.

  • Transfer: Pour into the appropriate HDPE waste carboy. Leave 10% headspace to allow for expansion.

Protocol C: Empty Container Management (Triple Rinse)

Objective: Render the original bottle "RCRA Empty" so it can be discarded as glass waste.

  • Rinse 1 (Solubility): Add water (approx. 10% of bottle volume). Cap and shake. Pour rinsate into Aqueous Waste .

  • Rinse 2 (Solubility): Repeat with water. Pour into Aqueous Waste .

  • Rinse 3 (Volatility): Rinse with a small amount of Acetone or Ethanol. Pour into Solvent Waste .

  • Defacing: Cross out the label using a permanent marker. Remove the cap (discard cap in trash).

  • Final Step: Place the dry, open bottle in the "Broken Glass/Lab Glass" bin.

Spill Contingency Plan

Scenario: You drop a 5g bottle of solid 5-Azaspiro[3.4]octan-7-ol HCl on the floor.

  • Evacuate & Ventilate: Clear the immediate area.[3] If outside a hood, ensure room ventilation is active.

  • PPE Upgrade: Double glove (Nitrile). Wear a dust mask if powder is airborne.

  • Containment: Cover the spill with a paper towel dampened with water (to prevent dust dispersion).

  • Cleanup:

    • Scoop up the damp powder/towel mixture using a plastic spatula.

    • Place in a Ziploc bag.

    • Wipe the surface with a 1% Sodium Bicarbonate solution (neutralizes residual acidity).

    • Perform a final wipe with water.[3][4]

  • Disposal: Label the Ziploc bag as "Spill Debris: 5-Azaspiro[3.4]octan-7-ol HCl" and place in the Solid Hazardous Waste bin.

References

  • PubChem. (2023).[5] 5-Azaspiro[3.4]octane-8-carboxylic acid hydrochloride (Analogous Structure Safety Data). National Library of Medicine. [Link][6]

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[7][Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

Sources

Handling

Personal protective equipment for handling 5-Azaspiro[3.4]octan-7-ol hydrochloride

Topic: Role: Senior Application Scientist Executive Summary & Compound Profile 5-Azaspiro[3.4]octan-7-ol hydrochloride is a specialized spirocyclic amine building block used frequently in the synthesis of complex pharmac...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Role: Senior Application Scientist

Executive Summary & Compound Profile

5-Azaspiro[3.4]octan-7-ol hydrochloride is a specialized spirocyclic amine building block used frequently in the synthesis of complex pharmaceutical scaffolds. As a secondary amine salt, it presents specific handling challenges related to its physical state (hygroscopic powder) and chemical reactivity (potential irritant/corrosive).

This guide synthesizes safety protocols based on the structural class of spirocyclic amine hydrochlorides . In the absence of compound-specific toxicological data, we adhere to the "Precautionary Principle," treating the substance as a confirmed irritant and potential sensitizer.

Property Detail
Chemical Name 5-Azaspiro[3.4]octan-7-ol hydrochloride
Molecular Formula

Physical State White to off-white solid (Powder/Crystals)
Primary Hazard Skin/Eye Irritation, Respiratory Irritation (STOT-SE)
Storage Hygroscopic; Store at 2-8°C under inert atmosphere (Ar/N2)

Hazard Identification & Risk Assessment

Before selecting PPE, we must understand the mechanism of risk. As an amine hydrochloride, this compound poses two distinct threats:

  • Acidity: Upon contact with moisture (sweat, mucous membranes), the HCl salt dissociates, creating a localized acidic environment (pH < 4) that causes immediate irritation or chemical burns.

  • Pharmacological Activity: As a drug intermediate, the spiro-amine core may possess unknown biological activity.

GHS Classification (Derived from Structural Analogs):

  • Signal Word: WARNING

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

  • H302: Harmful if swallowed (Class Assumption).[1]

Personal Protective Equipment (PPE) Matrix

The following matrix is non-negotiable for laboratory personnel handling >10 mg of substance.

Protection Zone Required Equipment Technical Specification & Rationale
Ocular Chemical Safety Goggles Standard: ANSI Z87.1 or EN 166.Rationale: Safety glasses with side shields are insufficient for fine powders. Goggles form a seal that prevents airborne dust from bypassing the lens and reacting with ocular moisture.
Dermal (Hand) Double Nitrile Gloves Spec: Minimum 0.11 mm thickness (outer).Rationale: Amine salts can permeate latex. Double gloving provides a "sacrificial" outer layer. Inspect for white discoloration (salt deposits) and change immediately if observed.
Respiratory N95/P2 Respirator Context: Required only if weighing outside a fume hood (not recommended).Rationale: Prevents inhalation of fine particulate which causes immediate mucous membrane inflammation.
Body Lab Coat (Cotton/Poly) Spec: Snap closures, long sleeves.Rationale: Synthetic fibers can build static charge, causing the powder to "jump" or disperse. Cotton blends reduce static risk.
PPE Selection Logic

PPE_Logic Start Task Identification State Physical State? Start->State Solid Solid / Powder State->Solid Solution Solution / Liquid State->Solution Hood Is Fume Hood Available? Solid->Hood StdRisk STANDARD PPE: - Nitrile Gloves (Single) - Safety Glasses w/ Side Shields - Lab Coat Solution->StdRisk HighRisk HIGH RISK PPE: - Double Nitrile Gloves - Chemical Goggles - N95 Respirator (Required) Hood->HighRisk NO HoodRisk HOOD PROTOCOL: - Double Nitrile Gloves - Safety Glasses - Sash at 18 inches Hood->HoodRisk YES (Preferred)

Figure 1: Decision tree for selecting appropriate PPE based on physical state and engineering controls.

Operational Handling Protocol

This protocol is designed to minimize hygroscopic degradation and static dispersion .

Step 1: Retrieval & Acclimation[2]
  • The Problem: Taking a cold bottle out of the fridge causes condensation. Moisture reacts with the HCl salt, creating a sticky, corrosive paste.

  • The Fix: Allow the sealed container to warm to room temperature (approx. 30 mins) inside a desiccator before opening.

Step 2: Weighing (The Critical Step)
  • Engineering Control: Use a static-free weighing boat. If unavailable, wipe the boat with an anti-static cloth.

  • Technique:

    • Place balance inside the Chemical Fume Hood.

    • Open the vial only inside the hood.

    • Use a disposable spatula. Do not return excess material to the stock vial (prevents cross-contamination).

    • Reseal immediately with Parafilm to ensure an airtight seal.

Step 3: Reaction Setup
  • Solubility: Soluble in water, DMSO, and Methanol.

  • Precaution: When dissolving in water, the pH will drop. Add the solid to the solvent slowly to dissipate any heat of solution (though likely minimal for this scale).

Step 4: Cleanup[2][4]
  • Wipe Down: Use a wet paper towel (water/ethanol mix) to wipe the balance area. Dry wiping generates static and disperses dust.

  • Verification: Check gloves for white residue. If found, wash hands immediately after glove removal.

Emergency Procedures

Scenario Immediate Action Follow-Up
Eye Contact Flush for 15 Minutes. Do not rub. The HCl salt causes rapid irritation.Seek medical attention if redness persists.
Skin Contact Wash with Soap & Water. Remove contaminated clothing.[2][3]Monitor for delayed dermatitis.
Inhalation Move to Fresh Air. If breathing is difficult, oxygen may be required.[3]Report incident to EHS officer.
Spill (Solid) Wet Sweep. Cover with wet paper towels to prevent dust, then scoop into waste.Do not use a standard vacuum (disperses dust).

Waste Disposal Strategy

Do not flush down the drain. Amine salts are toxic to aquatic life and can disrupt municipal water treatment bacteria.

Disposal Workflow

Disposal_Flow Waste Chemical Waste Generation Type Waste Type? Waste->Type SolidWaste Solid Waste (Contaminated Weigh Boats/Gloves) Type->SolidWaste LiquidWaste Liquid Waste (Reaction Mixtures) Type->LiquidWaste Bin Hazardous Solid Waste Bin Label: 'Toxic Solid' SolidWaste->Bin Carboy Halogenated Organic Waste (If DCM/Chloroform used) OR Non-Halogenated Organic LiquidWaste->Carboy Incineration High-Temp Incineration (Professional Disposal Service) Bin->Incineration Carboy->Incineration

Figure 2: Segregation and disposal workflow for amine hydrochloride wastes.

  • Segregation: Keep separate from oxidizers (e.g., peroxides, nitric acid) to prevent exothermic reactions.

  • Labeling: Clearly label waste containers as "Organic Amine Salt - Corrosive/Irritant."

  • Final Disposal: Must be handled by a licensed hazardous waste contractor for incineration equipped with scrubbers (to neutralize HCl gas generation).

References

  • PubChem. (2025). 5-Azaspiro[3.4]octan-7-ol hydrochloride (Compound Summary).[4] National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R).[Link]

Sources

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